The absence of "this compound" in the search results could be due to several reasons:
While "this compound" was not found, current research has yielded several notable pan-KRAS inhibitors. The table below summarizes two key compounds for which detailed experimental data is available.
| Compound Name | Key Characteristics | Reported Experimental Efficacy (In Vivo) | Primary Molecular Mechanism |
|---|---|---|---|
| BI-2493 [1] | Optimized from BI-2865 via spirocyclization; improved metabolic stability & permeability [1]. | Efficacy in various KRAS mutant & KRAS wild-type amplified xenograft models [1]. | Reversible, non-covalent binding; inhibits nucleotide exchange, trapping KRAS in inactive (GDP-bound) state [2]. |
| BI-2865 [1] [2] | Non-covalent, potent inhibitor active against a broad spectrum of KRAS mutants (e.g., G12A/C/D/F/V, G13C/D, Q61H) [2]. | Suppressed tumor growth in KRAS mutant mouse models [2]. | Preferentially binds inactive KRAS state; inhibits SOS1-mediated nucleotide exchange to prevent KRAS activation [2]. |
| HDM2025 [3] | A pan-KRAS degrader (PROTAC) based on a novel KRAS binder; data to be presented mid-2025 [3]. | Information awaited (Preclinical data presentation scheduled for June 2025) [3]. | Targets KRAS protein for degradation via the proteasome system (PROTAC mechanism) [3]. |
For researchers, the methodologies used to characterize inhibitors like BI-2865 are crucial. The following workflow outlines key experiments used to validate pan-KRAS inhibitors, based on the study of BI-2865 [2].
Experimental workflow for validating pan-KRAS inhibitors, illustrating the multi-stage process from biophysical binding confirmation to in vivo efficacy studies.
The key experiments corresponding to the workflow stages include:
The field is advancing beyond traditional inhibitors. A prominent new strategy is the development of PROTACs (Proteolysis-Targeting Chimeras) [1] [3]. These molecules are heterobifunctional: one end binds to the target protein (KRAS), and the other end recruits an E3 ubiquitin ligase. This complex tags the KRAS protein for destruction by the cell's proteasome system, effectively removing it from the cell [3].
Both BI-2493 and BI-2865 have been used as base structures to create effective KRAS degraders [1]. Furthermore, HDM2025, a novel pan-KRAS degrader from HuaMedicines, is scheduled for presentation in June 2025, indicating active progress in this area [3].
Pan-KRAS inhibitors are designed to target a wide range of KRAS mutants by exploiting a common vulnerability. The following diagram illustrates the two primary mechanisms discussed.
Two primary strategies for inhibiting diverse KRAS mutants: direct binding to the inactive state and targeted protein degradation.
The table below summarizes key quantitative data for representative pan-KRAS inhibitors.
| Inhibitor | Primary Mechanism | Key Molecular Targets / Mutants | Cellular Potency (IC₅₀) | Key Experimental Models |
|---|---|---|---|---|
| BI-2865 (Non-covalent) [1] | Binds inactive, GDP-bound KRAS; blocks SOS1-mediated nucleotide exchange. | KRAS WT, G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [1]. | ~140 nM (cell proliferation) [1]. | Isogenic BaF3 cells; RASless MEFs; mouse xenograft models [1]. |
| ADT-007 (Pan-RAS) [2] | Binds nucleotide-free RAS; blocks GTP loading and effector interactions. | Mutant RAS (all isozymes), wild-type RAS with upstream activation [2]. | Potent activity in mutant RAS cells; insensitive in BRAF mutant/normal cells [2]. | Syngeneic immunocompetent & xenogeneic immune-deficient mouse models (colorectal, pancreatic) [2]. |
| ACBI3 (PROTAC) [3] | Heterobifunctional degrader; links KRAS to VHL E3 ligase for ubiquitination and proteasomal degradation. | 13 of 17 most common KRAS mutants & KRAS WT [3]. | Higher potency than small-molecule inhibitor BI-2493 [3]. | Subcutaneous xenografts (GP2d, RKN cell lines); 300 cancer cell line panel [3]. |
To validate the mechanism of action, several key experiments are routinely employed.
The development of pan-KRAS inhibitors represents a major step forward, but understanding their clinical context and potential challenges is crucial.
Pan-KRAS inhibitors offer broad therapeutic potential but face a defined landscape of advantages and resistance challenges.
Pan-KRAS inhibitors are a class of therapeutics designed to target a broad range of KRAS mutants, overcoming the limitation of allele-specific drugs like G12C inhibitors [1] [2]. The development of these inhibitors is a major focus in oncology because KRAS is one of the most frequently mutated oncogenes, found in approximately one in seven cancers [2].
A key breakthrough, as detailed in a 2023 Nature study, was the development of the non-covalent, inactive-state selective inhibitor BI-2865 [1]. This compound demonstrated the feasibility of "pan-KRAS" inhibition and serves as a well-characterized example to understand the mechanisms and experimental approaches in this field.
The therapeutic strategy of pan-KRAS inhibitors revolves around trapping KRAS in its inactive state.
Diagram showing pan-KRAS inhibitors bind the inactive, GDP-bound state to prevent activation.
The following table summarizes quantitative data for BI-2865, a representative pan-KRAS inhibitor, as reported in the Nature study [1].
| Parameter | Description / Value |
|---|---|
| Target Spectrum | WT KRAS and mutants including G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T |
| Binding Affinity (Kd) | 10–40 nM (for GDP-loaded KRAS) |
| Cellular Potency (IC₅₀) | ~140 nM (inhibition of mutant KRAS-driven BaF3 cell proliferation) |
| Mechanism | Non-covalent, inactive-state selective inhibitor |
| Selectivity | Spares NRAS and HRAS (cellular IC₅₀ of 5–10 µM for these isoforms) |
| In Vivo Efficacy | Suppressed tumor growth in KRAS mutant mouse models without detrimental weight loss |
The search results outline several key methodologies used to characterize pan-KRAS inhibitors. You can adapt these protocols for research purposes.
1. Binding Affinity and Kinetics
2. Functional Biochemical Assays
3. Cellular Target Engagement and Phenotypic Assays
The drive for pan-KRAS inhibitors is underscored by the significant patient population with non-G12C KRAS mutations [4] [2]. The most common KRAS mutants in major cancer types like pancreatic, colorectal, and lung adenocarcinoma are G12D and G12V [5] [4] [6], which are not targeted by currently approved G12C inhibitors.
While "pan-KRAS-IN-13" was not identified, the field is rapidly evolving. To find information on this specific compound, I suggest you:
The data on pan-KRAS-IN-13 comes from a patent by Ildong Pharmaceutical Co., Ltd [1]. To understand how its potency is measured, it is helpful to consider standard experimental methodologies used for characterizing similar pan-KRAS inhibitors, as detailed in high-impact research.
Table: Key Assays for Characterizing Pan-KRAS Inhibitors
| Assay Type | Experimental Readout | Purpose |
|---|---|---|
| Cell Proliferation (e.g., CTG) | IC50 in mutant KRAS-dependent cell lines [2] [3] | Measures compound's ability to kill cancer cells harboring specific KRAS mutations. |
| Binding Affinity (e.g., ITC, SPR) | Dissociation constant (Kd), binding kinetics (koff) [2] | Quantifies the strength and stability of the inhibitor's direct binding to the KRAS protein. |
| Nucleotide Exchange Assay | Inhibition of SOS1-mediated or intrinsic GDP/GTP exchange [2] | Determines the compound's mechanism of action by preventing KRAS activation. |
| Structural Biology (X-ray Crystallography) | High-resolution co-crystal structures (e.g., 1.0-1.1 Å) [2] | Reveals the precise atomic interactions between the inhibitor and the KRAS protein, guiding drug design. |
| Target Engagement (Cellular BRET) | Quantification of SII-P engagement in live cells [4] | Confirms that the inhibitor successfully reaches and binds its target within the complex cellular environment. |
The following diagram illustrates the role of KRAS in cancer and the general mechanism of inactive-state pan-KRAS inhibitors like this compound.
Diagram illustrating the role of mutant KRAS in cancer and the mechanism of inactive-state inhibitors.
The field of pan-KRAS inhibition is rapidly advancing. Research on other inhibitors provides context for the mechanisms and assays relevant to this compound [2]. New modalities like the RNAi therapy SIL204 are also being explored for their broad mutation coverage [3].
The table below summarizes key pan-KRAS inhibitors discussed in the current literature, detailing their mechanisms, potency, and scope of activity.
| Inhibitor Name | Mechanism of Action | Key Mutants Targeted | Reported Potency (IC50/Kd) | Key Characteristics |
|---|---|---|---|---|
| BI-2865 (and BI-2493) [1] [2] | Non-covalent, inactive (GDP-bound) state inhibitor [1]. | Broad range including G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, Q61H, A146V/T [1]. | Cellular IC50 ~140 nM; Kd 10-40 nM [1]. | Spares HRAS and NRAS; shows activity against KRAS WT-amplified cancers [1] [2]. |
| RMC-6236 / RMC-7977 [3] [4] | Non-covalent, active (GTP-bound) state inhibitor; forms a tri-complex with Cyclophilin A [4]. | Mutant and WT KRAS, HRAS, and NRAS (pan-RAS) [4]. | N/A in results | A "RAS(ON)" multi-selective inhibitor; currently in clinical trials [3] [4]. |
| MCB-294 [5] | Dual-state inhibitor (binds both GTP- and GDP-bound KRAS) [5]. | Broad spectrum of KRAS mutants [5]. | Superior to BI-2865 and MRTX1133 in cited study [5]. | Basis for the degrader MCB-36; effective against KRAS-G12C inhibitor-resistant cells [5]. |
| Tumor-targeting KRAS Degrader (TKD) [6] | Protein-based degrader; induces lysosome-dependent degradation [6]. | Pan-KRAS mutant degrader [6]. | N/A in results | Composed of a KRAS nanobody, a cancer-cell-penetrating peptide, and a lysosome-binding motif [6]. |
To evaluate the potency and mechanism of pan-KRAS inhibitors, researchers employ a suite of biochemical, cellular, and in vivo experiments.
1. Biochemical Binding Affinity
2. Nucleotide Exchange Inhibition
3. Cellular Proliferation & Viability
4. Downstream Signaling Analysis
5. In Vivo Efficacy
The following diagram illustrates the primary mechanisms by which different pan-KRAS inhibitors and degraders exert their effects on the KRAS signaling cycle.
The diagram visualizes three strategic approaches to inhibit oncogenic KRAS signaling: 1) stabilizing the inactive "OFF" state to prevent activation, 2) binding the active "ON" state to block effector interactions, and 3) directly degrading the KRAS protein altogether [6] [1] [4].
While information on pan-KRAS-IN-13 is unavailable, recent research has revealed the mechanisms of other pan-KRAS inhibitors. The following table summarizes key compounds discussed in the scientific literature.
| Compound / Tool | Reported Mechanism of Action | Key Characteristics | Relevant Research Context |
|---|---|---|---|
| BI-2865 (non-covalent) [1] | Preferentially binds inactive (GDP-bound) KRAS; blocks nucleotide exchange | Prevents (re)activation of a wide range of KRAS mutants (e.g., G12A/C/D/F/V/S, G13C/D, Q61H); highly selective for KRAS over HRAS/NRAS | Prototypical pan-KRAS inhibitor from Boehringer Ingelheim; represents a major breakthrough in the field. |
| Tumor-targeting KRAS Degrader (TKD) [2] | Induces lysosome-dependent degradation of KRAS protein | Fusion protein: KRAS nanobody + cancer cell-penetrating peptide (BR2) + lysosome-binding motif (CTM); degrades various KRAS mutants | An alternative, degradation-based strategy distinct from small-molecule inhibition. |
| JAB-23E73 (Jacobio) [3] | Described as a "pan-KRAS (ON/OFF) inhibitor" | Reported to be potent across various KRAS driver mutations or amplifications; spares HRAS and NRAS | Preclinical data presented in 2025; Phase I trials ongoing for advanced solid tumors. |
| BBO-11818 [4] | Described as a "pan-KRAS inhibitor" | In First-in-Human study for locally advanced or metastatic KRAS mutant solid tumors | Clinical status indicates it is an investigational pan-KRAS agent. |
The discovery of BI-2865 offers a detailed view of how a pan-KRAS inhibitor can be characterized. The methodologies below, derived from this research, illustrate the key experiments used to validate this mechanism [1].
1. Structural Biology and Biophysics
2. Biochemical Assays for Nucleotide Exchange
3. Cellular Target Engagement and Signaling
4. In Vivo Efficacy Studies
The diagram below illustrates the core signaling pathways driven by KRAS and the mechanism by which a non-covalent, inactive-state pan-KRAS inhibitor like BI-2865 is proposed to work, based on the identified research [5] [1].
The KRAS signaling pathway and inhibition mechanism. The inhibitor stabilizes KRAS in its inactive (GDP-bound) state, preventing activation and subsequent downstream signaling.
Since "this compound" is not covered in the current literature, here are suggestions for your next steps:
The pan-KRAS inhibitor BI-2865 is a non-covalent, inactive-state selective inhibitor. It binds to a pocket on KRAS that is distinct from the catalytic site but crucial for its functional cycle [1].
The table below summarizes the key characteristics of this binding pocket:
| Feature | Description |
|---|---|
| Location | Defined by the α2 and α3 helices, the distal portion of the β1 sheet, and the distal portion of the Switch II motif [1]. |
| Overlap with G12Ci | Partially overlaps with the pocket used by covalent KRAS G12C inhibitors (e.g., sotorasib, adagrasib) but does not extend into the P-loop channel near the G12 residue [1]. |
| Key Residues for Binding | E62 (Switch II): Direct ionic interaction. R68 (Switch II): Water-mediated hydrogen bond. Q61 (Switch II): Water-mediated hydrogen bond with the main chain carbonyl [1]. | | Conformational Selectivity | Binds with high affinity (Kd 10-40 nM) to the inactive, GDP-bound state of KRAS. Affinity is 60-140 times lower for the active, GTP-bound state because the Switch II motif partly occupies the drug pocket in the active conformation [1]. | | KRAS Isoform Selectivity | Highly selective for KRAS over HRAS and NRAS. This is largely dictated by H95 in the α3 helix of KRAS, which is a leucine (L) or glutamine (Q) in NRAS and HRAS, respectively [1]. |
The following table summarizes key quantitative data for BI-2865 and another pan-KRAS inhibitor, 3144, from relevant studies:
| Assay / Parameter | Results for BI-2865 | Results for Compound 3144 |
|---|---|---|
| Binding Affinity (Kd) | 10 - 40 nM (for various GDP-bound KRAS mutants) [1] | 17.8 ± 4.5 μM (for KRASG12D-GppNHp) [2] |
| Cellular Potency (IC50) | ~140 nM (inhibition of proliferation in Ba/F3 cells expressing G12C/D/V KRAS) [1] | Lethality in cells partially dependent on RAS expression [2] |
| Nucleotide Exchange Inhibition (IC50) | ~5 nM (prevention of SOS1-mediated activation) [1] | Information not available in search results |
| Target Engagement in Cells | IC50 < 10 nM (inhibition of KRAS activation in engineered MEFs) [1] | Information not available in search results |
| In Vivo Efficacy | Suppressed tumor growth in KRAS-mutant mouse models without detrimental weight loss [1] | Anti-tumor activity in xenograft mouse cancer models [2] |
Researchers use several key techniques to characterize the binding and function of these inhibitors.
Experimental workflow for characterizing pan-KRAS inhibitors, spanning biophysical, cellular, and in vivo studies.
The methodologies corresponding to the workflow are listed below.
Biophysical Binding assays
Structural Analysis
Functional & Cellular Assays
In Vivo Efficacy Studies
Beyond direct inhibition, novel strategies are being explored to target KRAS-driven cancers.
The table below summarizes the core quantitative data available for pan-KRAS-IN-13 from a commercial source [1].
| Property | Description / Value |
|---|---|
| CAS Number | 3033637-76-9 [1] |
| Molecular Formula | C₃₃H₃₁F₃N₆O₃ [1] |
| Molecular Weight | 616.63 g/mol [1] |
| Biological Activity | Potent KRAS inhibitor [1] |
| IC₅₀ (KRAS G12D) | 2.75 nM [1] |
| IC₅₀ (KRAS G12V) | 2.89 nM [1] |
| Targets | KRAS G12D, KRAS G12V [1] |
| Intended Use | For research use only [1] |
While specific structural data for this compound was not available, recent scientific literature sheds light on the general mechanism of pan-KRAS inhibitors, which can provide valuable context for your research.
The following diagram illustrates the core mechanism of a pan-KRAS inhibitor, based on the described scientific research [2].
Mechanism of pan-KRAS inhibition via inactive state stabilization.
For scientists designing experiments with this compound, consider the following:
The table below summarizes the key technical information found for this compound and a related compound, Pan KRas-IN-1, for reference.
| Property | This compound | Pan KRas-IN-1 (for context) |
|---|---|---|
| CAS Number | 3033637-76-9 [1] | 2791263-84-6 [2] [3] |
| Molecular Formula | C₃₃H₃₁F₃N₆O₃ [1] | C₃₃H₃₆F₃N₅O₃ [2] [3] |
| Molecular Weight | 616.63 [1] | 607.67 [2] [3] |
| Biological Activity | Potent KRAS inhibitor (IC₅₀: 2.75 nM for G12D, 2.89 nM for G12V) [1] | Pan-KRAS inhibitor (IC₅₀: ≤2 nM for multiple mutants) [3] |
| Documented Storage | Information not found [1] | 4°C (Powder, sealed storage, away from moisture and light) [2] [3] |
| Purity | Information not found | 99.31% [2] |
The following diagram outlines a generalized experimental workflow for validating KRAS inhibitors, synthesizing common steps from the literature [4] [5].
Generalized workflow for the discovery and validation of KRAS inhibitors.
The table below summarizes the core methodologies used in recent studies to evaluate pan-KRAS inhibitors, which you can adapt for your work with pan-KRAS-IN-13 [1] [2].
| Assay Aspect | Commonly Used Methods & Cell Models |
|---|---|
| General Cell Viability/Proliferation | Cell Titer-Glo luminescent assay [1] [2]. Resazurin reduction assay [3]. |
| Cell Lines (KRAS mutant) | Ba/F3 cells engineered to express KRAS mutants (G12C, G12D, G12V) [2]. Cancer cell lines: MIA PaCa-2 (pancreatic, KRAS G12C), PANC-1 (pancreatic, KRAS G12D), NCI-H358 (lung, KRAS G12C), NCI-H2122 (lung, KRAS G12D), SW620 (colorectal, KRAS G12V) [1] [2]. | | High-Throughput Screening | PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) assay. Uses barcoded cell lines pooled together, treated with compound, and sequenced to determine viability [3]. | | Key Experimental Parameters | Duration: Typically 72-96 hours [1] [2]. Data Analysis: IC₅₀ values calculated from dose-response curves. |
For a typical cell proliferation assay, you can follow the workflow below. This diagram outlines the key stages from cell preparation to data analysis.
This detailed protocol synthesizes methods from multiple publications on pan-KRAS inhibitors [1] [3] [2].
Cell Preparation
Compound Treatment
Incubation
Viability Measurement
Data Analysis
Understanding the pathway your compound targets is crucial for data interpretation. The diagram below illustrates the core KRAS signaling cascade and potential sites of inhibition.
When adapting this protocol for this compound, consider these points derived from recent research:
The following resources were used to compile this application note and provide further reading.
This assay measures the rate of GDP-to-GTP exchange on KRAS, a key step in its activation. Inhibitors that trap KRAS in its inactive (GDP-bound) state will slow this exchange [1].
Key Reagents
Experimental Workflow The following diagram outlines the core steps of the assay workflow:
Procedure in Detail
To confirm that inhibition of nucleotide exchange functionally blocks KRAS signaling, a Raf-RBD Pull-Down Assay is commonly used. This assay measures the ability of activated KRAS (GTP-bound) to bind its downstream effector, RAF1.
Procedure Overview
When setting up and interpreting these assays, keep the following points in mind:
| Aspect | Consideration & Rationale |
|---|---|
| Mutant-Specific Kinetics | Different KRAS mutants (e.g., G13C) can have inherently higher intrinsic exchange rates than wild-type KRAS; use relevant mutants for your study [1]. |
| Inhibitor Mechanism | The assay is most relevant for inhibitors that act by blocking nucleotide exchange or covalently trapping KRAS in the GDP-bound state [1]. |
| Control Experiments | Always include a no-inhibitor control (maximum exchange) and a no-SOS control (background signal) to establish a valid assay window. |
| Complementary Assays | Use the nucleotide exchange assay in conjunction with other methods (e.g., mass spectrometry for covalent modification, pull-down assays) for a comprehensive view of inhibitor activity [1]. |
The Kirsten rat sarcoma viral oncogene homolog (KRAS) represents one of the most frequently mutated oncogenes in human cancer, with particular prevalence in pancreatic ductal adenocarcinoma (PDAC) (approximately 90%), colorectal cancer (CRC) (approximately 45%), and non-small cell lung cancer (NSCLC) (approximately 35%) [1] [2]. KRAS functions as a membrane-bound GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes including proliferation, differentiation, and survival [3] [2]. Oncogenic mutations primarily occur at codons 12, 13, and 61, with G12D being the most prevalent variant in pancreatic and colorectal cancers, while G12C is more common in lung cancer [3]. These mutations impair GTP hydrolysis, leading to constitutive KRAS activation and subsequent uncontrolled cellular growth through persistent signaling via downstream pathways including RAF-MEK-ERK and PI3K-AKT-mTOR [3] [2].
The development of pan-KRAS inhibitors represents a transformative approach in precision oncology, addressing the limitations of allele-specific inhibitors (e.g., G12C inhibitors) by targeting multiple KRAS mutants simultaneously [4]. These compounds exploit the conserved structural biology of the inactive GDP-bound state of KRAS, enabling broad-spectrum activity across diverse mutations while sparing wild-type KRAS and other RAS isoforms (NRAS and HRAS) [4]. This application note provides detailed protocols and experimental guidelines for evaluating pan-KRAS inhibitors in preclinical models, incorporating the latest advancements in the field to support researchers in drug discovery and development efforts.
Pan-KRAS inhibitors function through sophisticated structural mechanisms that differentiate them from earlier generation KRAS therapeutics:
Inactive State Preference: These inhibitors demonstrate high-affinity binding (Kd: 10-40 nM) to the inactive GDP-bound conformation of KRAS while exhibiting significantly reduced affinity (60-140 times lower) for the active GTP-bound state [4]. This selective binding is conferred by conformational differences in the Switch II motif (particularly residues Q61 and E62), which partially occludes the drug-binding pocket in the active state [4].
Nucleotide Exchange Inhibition: By stabilizing the inactive state, pan-KRAS inhibitors effectively block nucleotide exchange,
Table 1: Key Pan-KRAS Inhibitors in Development
| Inhibitor | Mechanism | Mutation Coverage | Development Status |
|---|---|---|---|
| BI-2865 | Non-covalent, inactive state selective | G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T | Preclinical [4] |
| SIL204 | RNA interference (RNAi) | G12D, G12V, G12R, G12C, G13C, G12A, Q61H, G13D | Phase 2/3 trials planned H1 2026 [1] |
| BI-2493 | Pan-KRAS inhibition | Multiple KRAS mutants | Preclinical [5] |
The remarkable isoform selectivity of pan-KRAS inhibitors (sparing NRAS and HRAS) stems from minimal evolutionary divergence in the GTPase domain. Key residues conferring specificity include:
The binding pocket is defined by the α2 and α3 helices, distal portion of the β1 sheet, and distal portion of the Switch II motif in KRAS [4]. This pocket partially overlaps with that occupied by covalent G12C inhibitors but extends differently without engaging the P-loop channel near the G12 residue, enabling broader mutation coverage [4].
Comprehensive profiling of pan-KRAS inhibitors across a diverse panel of KRAS mutant cell lines reveals consistent high potency:
Table 2: Pan-KRAS Inhibitor Potency Across KRAS Mutations
| KRAS Mutation | Cancer Type | Cell Line | Inhibition (%) | IC50 (nM) |
|---|---|---|---|---|
| G12A | Lung | NCIH2009 | 99.7 | 23.4-85.3 [1] |
| G12C | Lung | H23 | 83.5-99.7 | 23.4-85.3 [1] |
| G12D | Gastric | SNU-601 | 89.2 | 23.4-85.3 [1] |
| G12R | Pancreatic | KP2 | 91.5 | 31.5 [1] |
| G12V | Lung | Multiple | 83.5-99.7 | 23.4-85.3 [1] |
| G13C | Lung | Multiple | 83.5-99.7 | 23.4-85.3 [1] |
| G13D | Colorectal | HCT 116 | ~83.5 | 105 [1] |
| Q61H | Multiple | Multiple | 83.5-99.7 | 23.4-85.3 [1] |
The therapeutic potential of pan-KRAS inhibitors extends across multiple cancer lineages, demonstrating particularly promising activity in:
Pancreatic Cancer Models: SIL204 achieved 91.5% inhibition in KP2 cell line (G12R mutation), addressing a mutation variant that constitutes approximately 17% of pancreatic cancer cases and has proven difficult to target with small molecule inhibitors [1].
Gastric Cancer: First evidence of activity in SNU-601 gastric cancer cell line (G12D mutation) with 89.2% inhibition, expanding the potential therapeutic reach to a fifth cancer type [1].
Colorectal Cancer: Validation in multiple colorectal cancer cell lines including HCT116 (G13D mutation) with IC~50~ of 105 nM, confirming activity against less common but clinically relevant KRAS mutants [1].
Purpose: To evaluate the antiproliferative effects of pan-KRAS inhibitors across a panel of KRAS mutant cell lines.
Materials:
Procedure:
Technical Notes: For 3D culture models, use Cell Titer-Glo 3D with extended incubation (30-60 minutes) and mechanical disruption to ensure complete lysis of spheroids/organoids.
Purpose: To validate target engagement and downstream pathway suppression following pan-KRAS inhibitor treatment.
Materials:
Procedure:
Interpretation: Effective pan-KRAS inhibition should demonstrate dose-dependent reduction in phosphorylated ERK, AKT, and S6 without affecting total protein levels, confirming pathway suppression.
Recent advances in gene editing technologies offer complementary approaches to pharmacological KRAS inhibition:
Table 3: CRISPR-HiFiCas9 Specificity Parameters
| Parameter | Specification | Outcome |
|---|---|---|
| PAM Site | AGG (P1) for G12C, TGG (P2) for G12D | Optimal specificity [6] |
| Editing Efficiency | P1-sgRNA-G12C in H358 cells | Highest efficiency without WT editing [6] |
| Indel Patterns | H358 (G12C): primarily 2-nt deletions; A427 (G12D): primarily 1-nt insertions | Frameshift generation [6] |
| Specificity Validation | Isogenic MEF models (KRASWT, G12C, G12D) | No editing in WT, mutation-specific disruption [6] |
Pan-KRAS inhibitors demonstrate significant effects beyond direct tumor cell killing, including tumor microenvironment (TME) remodeling:
These findings support strategic combinations with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), particularly in immunologically "cold" KRAS-driven tumors.
The transition from preclinical findings to clinical evaluation requires careful consideration of several factors:
Diagram 1: KRAS Signaling Pathway and Experimental Workflow. This integrated visualization depicts the KRAS signaling cascade and corresponding experimental approach for evaluating pan-KRAS inhibitors. The inhibitor stabilizes KRAS in its inactive GDP-bound state, blocking nucleotide exchange and subsequent activation of downstream proliferative pathways.
The development of pan-KRAS inhibitors represents a paradigm shift in targeting this once "undruggable" oncogene, moving beyond allele-specific approaches to address the broad spectrum of KRAS mutations in cancer. The compelling preclinical data across diverse mutant cell lines and cancer types, combined with innovative therapeutic strategies including RNA interference and CRISPR-based approaches, provide multiple avenues for clinical development. As these advanced therapeutics progress through clinical trials, particularly with planned Phase 2/3 trials for SIL204 in 2026, researchers should focus on identifying predictive biomarkers, understanding resistance mechanisms, and developing rational combination strategies to maximize clinical benefit for patients with KRAS-driven cancers.
The following table summarizes the key in vivo dosing parameters for RMC-7977, as established in recent high-impact studies [1] [2].
| Parameter | Details |
|---|---|
| Compound | RMC-7977 |
| Compound Type | Oral, selective pan-RAS inhibitor (GTP-bound state) [1] [2]. |
| Reported Dosing | 10 mg/kg to 100 mg/kg [2]. |
| Dosing Frequency | Once daily [2]. |
| Administration Route | Oral gavage [2]. |
| Vehicle Formulation | 0.5% methylcellulose + 0.1% Tween-80 [2]. |
| Experimental Models | LL/2 syngeneic mouse tumor model; various KRAS-mutant cancer cell line-derived xenografts [2]. |
The diagram below illustrates a typical in vivo efficacy workflow and a key combination strategy identified for pan-RAS inhibitors, based on the data from the search results.
Here are detailed protocols for critical experiments referenced in the workflow, based on standard practices and the search results.
1. In Vivo Efficacy Study in a Syngeneic Mouse Model [2] [3]
2. Analysis of Signaling Pathway Inhibition [2] [3]
Since the specific details for "pan-KRAS-IN-13" are not publicly available, here are practical steps to find this information:
KRAS mutations represent one of the most prevalent oncogenic drivers in human cancers, with particularly high incidence in pancreatic ductal adenocarcinoma (86%), colorectal cancer (52%), and lung adenocarcinoma (32%) [1]. The KRAS protein functions as a molecular switch that cycles between GTP-bound active and GDP-bound inactive states, regulating crucial downstream signaling pathways including the MAPK cascade and PI3K-AKT pathway [1]. For decades, KRAS was considered "undruggable" due to its spherical structure, strong affinity to GTP, and frequent mutations [2]. However, recent advances have led to the development of targeted therapies, including pan-KRAS inhibitors that aim to broadly target multiple KRAS mutants rather than being restricted to specific mutations like G12C.
Pan-KRAS-IN-13 represents a novel class of therapeutic compounds designed to target a broad spectrum of KRAS mutants through a non-covalent mechanism that binds preferentially to the inactive state of KRAS [3]. These inhibitors function by blocking nucleotide exchange, thereby preventing the activation of various KRAS mutants including G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N and A146V/T [3]. This broad inhibitory profile makes pan-KRAS inhibitors particularly valuable for addressing the heterogeneity of KRAS mutations in human cancers and overcoming limitations of mutation-specific inhibitors. The therapeutic potential of pan-KRAS inhibition extends beyond direct tumor cell cytotoxicity to modulation of the tumor microenvironment and sensitization to immunotherapies [1].
Well-designed concentration-response experiments require careful consideration of three classes of variables [4]:
Model variables: These are explicitly manipulated factors expected to affect readouts, including treatment variables (e.g., drug concentration, exposure time) and condition variables (e.g., cell seeding density, serum concentration, experiment duration).
Confounder variables: These documented but not manipulated factors include reagent batch numbers, plate identifiers, and assay dates that should be tracked for quality control.
Readout variables: These measured endpoints typically include cell viability (e.g., ATP content via CellTiter-Glo), caspase activity for apoptosis, and phosphoprotein levels for pathway analysis.
Proper experimental layout is crucial for generating robust, reproducible data. Randomization of treatments across plates controls for positional effects, while appropriate replication enables statistical power. For preliminary range-finding experiments, testing 5-10 concentrations across a 10,000-fold range (e.g., 1 nM to 100 μM) is recommended, followed by more focused experiments with 8-12 concentrations at 3-4-fold dilutions centered around the suspected IC50 [5]. Each experimental condition should include at least three biological replicates to account for biological variability, with technical replicates (e.g., duplicate or triplicate wells per concentration) to assess technical precision.
Table 1: Key Experimental Parameters for this compound Dose-Response Studies
| Parameter | Recommended Specification | Rationale |
|---|---|---|
| Concentration Range | 1 nM - 100 μM (initial) | Covers expected IC50 values for KRAS inhibitors |
| Number of Concentrations | 8-12 points | Defines sigmoidal curve shape adequately |
| Replication | n ≥ 3 biological replicates | Provides statistical power for curve fitting |
| DMSO Control | ≤0.1% final concentration | Minimizes solvent toxicity effects |
| Positive Control | Staurosporine (1 μM) or comparable | Verifies assay responsiveness |
| Treatment Duration | 72-96 hours | Allows for cumulative anti-proliferative effects |
| Readout Method | CellTiter-Glo or comparable ATP assay | Provides sensitive, reproducible viability measurement |
Appropriate cell line selection is critical for this compound evaluation. Utilize models with confirmed KRAS mutation status and appropriate comparator lines. Patient-derived xenograft (PDX) models and their derived organoids have demonstrated concordant responses to KRAS inhibitors, supporting their use in preclinical evaluation [6].
Protocol:
Accurate compound handling ensures reliable concentration-response relationships. This compound should be handled under controlled lighting conditions and protected from repeated freeze-thaw cycles to maintain stability.
Protocol:
Cell viability quantification typically employs ATP-based assays like CellTiter-Glo, which provides a luminescent signal proportional to metabolically active cells [6].
Protocol:
Dose-response data analysis requires nonlinear regression to fit a sigmoidal curve to the experimental data. The four-parameter logistic (4PL) model is the standard approach, estimating the bottom asymptote (minimum response), top asymptote (maximum response), hill slope (steepness), and IC50 (potency) [5].
The 4PL model is described by the equation:
[Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC50 - X) × HillSlope}}]
Where X is the logarithm of concentration and Y is the response [5].
Normalization approaches:
Table 2: Key Parameters Derived from Dose-Response Curves
| Parameter | Definition | Interpretation |
|---|---|---|
| IC50 | Concentration producing half-maximal inhibition | Measure of compound potency |
| Top Plateau | Response at infinite concentration | Maximal efficacy of compound |
| Bottom Plateau | Response at zero concentration | Baseline viability or assay background |
| Hill Slope | Steepness of the curve | Cooperativity in binding; typically 1-3 for targeted therapies |
| R² | Goodness of fit | Quality of the curve fit (>0.90 acceptable) |
| GR50 | Concentration producing half-maximal growth rate inhibition | Alternative metric correcting for proliferation rates |
Rigorous quality controls ensure reliable concentration-response data. The Z'-factor should be calculated for each plate using the formula:
[Z' = 1 - \frac{3×(SD_{sample} + SD_{control})}{|Mean_{sample} - Mean_{control}|}]
A Z'-factor >0.5 indicates excellent assay quality, while values between 0.5 and 0 indicate marginal to poor quality [4]. Additionally, control normalization should produce consistent values across plates, with vehicle controls typically exhibiting <20% coefficient of variation.
The following diagram illustrates the complete experimental workflow for this compound concentration-response experiments:
Incomplete sigmoidal curves often result from insufficient concentration range. If the curve doesn't reach upper and lower plateaus, extend the concentration range upward or downward by log increments [5]. Shallow hill slopes (<1) may indicate non-specific toxicity, compound aggregation, or heterogeneous cell populations. Poor replicate agreement suggests technical issues with liquid handling, edge effects, or cell seeding inconsistency.
Mechanistic follow-up experiments should include assessment of apoptosis markers (e.g., caspase activation), cell cycle analysis, and downstream pathway modulation (phospho-ERK, phospho-AKT) to confirm on-target activity [7]. For resistant models, combination strategies with PI3K inhibitors have demonstrated synergistic effects in KRAS-mutant models and may overcome intrinsic resistance [7] [6].
Comprehensive concentration-response experiments for this compound provide critical insights into compound potency, efficacy, and therapeutic potential. The standardized protocols outlined here enable robust evaluation of this promising therapeutic class across diverse KRAS-driven models. As pan-KRAS targeting approaches advance toward clinical application, these methodologies will support mechanism-of-action studies, biomarker identification, and rational combination strategies to maximize therapeutic efficacy against these challenging cancers.
The tables below summarize key compounds, their experimental applications, and quantitative data from the search results to guide your assay development.
Table 1: Key Inhibitors and Their Experimental Applications
| Inhibitor Name | Primary Target | Cited Assay Types | Key Readouts in Literature |
|---|---|---|---|
| BAY-293 [1] [2] | SOS1-KRAS interaction | Nucleotide Exchange, Cell Viability (MTT), Western Blot, Wound Healing, Colony Formation | IC₅₀ ~21 nM (SOS1 binding); ~1 μM (cell proliferation) [1] [2] |
| BI-2852 [1] | Pan-KRAS (active & inactive states) | Nucleotide Exchange, Cell Proliferation | Inhibits downstream signaling & proliferation in KRAS mutant cells [1] |
| BI-3406 [3] [4] [5] | SOS1 | Patient-Derived Organoid (PDO) Viability, Combination Studies | Active across KRAS variants; synergistic with MEK, SHP2, and KRASG12C inhibitors [3] [4] [5] |
| MRTX0902 [6] | SOS1-KRAS interaction | Nucleotide Exchange, Western Blot, In Vivo Xenograft | Potent, selective; augments adagrasib (KRAS G12Ci) activity [6] |
| BI-2865 [7] | Pan-KRAS (inactive state) | Nucleotide Exchange, ITC, X-ray Crystallography, Cell Proliferation | Kd: 10-40 nM (KRAS-GDP); IC₅₀ ~140 nM (BaF3 cell proliferation) [7] |
Table 2: Summary of Quantitative Data from Key Studies
| Inhibitor / Assay | Result / Value | Experimental Context |
|---|---|---|
| BAY-293 / Nucleotide Exchange [1] | IC₅₀ ~21 nM | In vitro, recombinant proteins |
| BAY-293 / Cell Proliferation [1] | IC₅₀ ~1 μM | PDAC cell lines (e.g., MIA PaCa-2, PANC-1) |
| BI-2865 / Binding Affinity (ITC) [7] | Kd: 10-40 nM | To GDP-loaded KRAS (WT, G12C, G12D, G12V, G13D) |
| BI-2865 / Cell Proliferation [7] | IC₅₀ ~140 nM | Isogenic BaF3 cells expressing KRAS mutants |
| SOS1 Degrader P7 / Degradation [3] | Up to 92% SOS1 loss | In CRC cell lines and patient-derived organoids |
Here are detailed methodologies for key experiments adapted from the literature, which you can use as a template.
This biochemical assay measures the inhibitor's direct effect on SOS1's ability to catalyze nucleotide exchange on KRAS.
MANT-GDP complex (1 µM) with SOS1 protein (325 nM) in the presence of the test compound (e.g., BAY-293) or a DMSO vehicle control.This cellular assay determines the functional consequence of SOS1 or KRAS inhibition on cancer cell growth.
This method confirms on-target engagement by assessing changes in downstream signaling pathway proteins.
The following diagrams illustrate the mechanistic role of SOS1 in KRAS signaling and a generalized workflow for conducting inhibitor assays.
Diagram 1: The KRAS Signaling Pathway and Inhibitor Mechanisms. Growth factors activate Receptor Tyrosine Kinases (RTKs), recruiting GRB2 and SOS1. SOS1 catalyzes the exchange of GDP for GTP on KRAS, activating it. Active KRAS-GTP initiates the RAF-MEK-ERK cascade, driving cell proliferation. SOS1 inhibitors (like BAY-293) block the interaction between SOS1 and KRAS. Pan-KRAS inhibitors (like BI-2865) bind to the inactive, GDP-bound form of KRAS, preventing its activation.
Diagram 2: A Generalized Workflow for KRAS/SOS1 Inhibitor Profiling. A comprehensive profiling strategy involves parallel and sequential experiments across different model systems, from biochemical validation to assessment in complex disease models.
When adapting these protocols for pan-KRAS-IN-13, consider these factors highlighted in the literature:
I hope these detailed protocols and contextual data provide a solid foundation for your work on This compound. If you can identify the specific chemical structure or a closely related analog of your compound, it may enable a more targeted search for its unique pharmacological data.
KRAS mutations represent one of the most prevalent oncogenic drivers in human cancers, occurring in approximately 25% of all malignancies with particularly high incidence in pancreatic ductal adenocarcinoma (PDAC, 98%), colorectal cancer (CRC, 52%), and lung adenocarcinoma (LAC, 32%) [1]. These mutations promote aggressive disease progression and confer therapeutic resistance across multiple cancer types, making them a prime target for therapeutic development. In acute myeloid leukemia (AML), KRAS mutations occur in 10-15% of cases and are associated with poor clinical outcomes [2]. The KRAS protein functions as a molecular switch that regulates critical cellular processes including proliferation, survival, and metabolism through downstream signaling pathways such as MAPK and PI3K/AKT [1].
The development of pan-KRAS inhibitors represents a significant advancement in targeting this previously "undruggable" oncogene. Unlike allele-specific inhibitors that only target particular mutations (e.g., G12C), pan-KRAS inhibitors are designed to engage multiple mutant forms of KRAS simultaneously, targeting both active and inactive conformations [2]. Pan-KRAS-IN-13 is a promising compound structurally analogous to BI-2493 that demonstrates broad activity across various KRAS mutants by binding to the Switch II pocket and suppressing downstream signaling cascades [2]. This document provides detailed application notes and protocols for evaluating the apoptosis-inducing capabilities of pan-KRAS inhibitors like this compound in cancer models, with specific methodologies optimized for drug discovery and translational research applications.
The CellTiter-Glo Luminescent Cell Viability Assay provides a sensitive method for determining the number of viable cells in culture based on quantitation of ATP, which signals the presence of metabolically active cells. This method is ideal for high-throughput screening of compound efficacy and is performed in 96-well or 384-well formats.
Protocol: Seed KRAS-mutant cancer cells (e.g., SKM-1 for AML, SW1990 or Panc-1 for PDAC) in 96-well plates at optimal density (1-5×10³ cells/well depending on cell type) and allow to adhere overnight. Treat cells with This compound across a concentration gradient (recommended range: 50-1000 nM) for 24-48 hours. Prepare CellTiter-Glo Reagent according to manufacturer instructions and equilibrate to room temperature. Add equal volume of reagent to each well (e.g., 100μL reagent to 100μL media), mix contents for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize luminescent signal. Record luminescence using a plate-reading luminometer with integration time of 0.25-1 second per well [2].
Critical Parameters: Include vehicle control (DMSO, typically ≤0.1%) and positive control (e.g., 100μM staurosporine) on each plate. Ensure cells are in logarithmic growth phase at time of seeding. Avoid edge effects by excluding perimeter wells or filling with PBS. Luminescence signal is stable for approximately 3 hours under ambient conditions. Calculate % viability relative to vehicle-treated controls and determine IC₅₀ values using four-parameter logistic curve fitting.
The Annexin V/Propidium Iodide (PI) staining method allows discrimination between live, early apoptotic, late apoptotic, and necrotic cell populations based on phosphatidylserine externalization and membrane integrity.
Protocol: Harvest adherent cells using mild trypsinization (0.05% trypsin-EDTA for ≤5 minutes) followed by centrifugation at 300×g for 5 minutes. For suspension cells, collect by direct centrifugation. Wash cells twice with cold PBS and resuspend in 1× Binding Buffer at concentration of 1×10⁶ cells/mL. Transfer 100μL cell suspension to flow cytometry tube and add 5μL Annexin V-FITC and 5μL PI (50μg/mL stock). Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400μL 1× Binding Buffer and analyze by flow cytometry within 1 hour using FITC (excitation 488nm, emission 530nm) and PI (excitation 488nm, emission >575nm) channels [2].
Critical Parameters: Use uncompromised single-cell suspensions without fixation. Include unstained, Annexin V-only, and PI-only controls for compensation. Treat cells gently throughout to prevent mechanical induction of apoptosis. Distinguish populations as follows: Annexin V⁻/PI⁻ (live), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic). Analyze a minimum of 10,000 events per sample.
The modified ethidium bromide/acridine orange (EB/AO) staining method enables rapid quantification of apoptosis entirely in 96-well plates, eliminating cell loss during processing and preserving adherent cell morphology.
Protocol: Prepare working stain solution containing 100μg/mL acridine orange and 100μg/mL ethidium bromide in PBS. For adherent cells: After treatment with this compound, add 20μL stain solution directly to wells containing 200μL media and incubate for 15-30 minutes at 37°C. Centrifuge plate at 300×g for 5 minutes to sediment cells. For suspension cells: Centrifuge plate first, then carefully remove supernatant, add stain solution in fresh media, and incubate. Visualize immediately using fluorescence microscopy with FITC filter set (AO: green, λ_ex~488nm; EB: red, λ_ex~518nm). Count a minimum of 200 cells per well across multiple fields [3].
Critical Parameters: Live cells show normal green nuclei; early apoptotic cells show condensed/fragmented green chromatin; late apoptotic cells show condensed/fragmented orange chromatin; necrotic cells show normal orange nuclei. For improved optical quality, use glass-bottom plates. AO permeates all cells, while EB only enters cells with compromised membranes. EB dominates over AO when both are present [3].
Table 1: Comparison of Apoptosis Detection Methods
| Assay Method | One-Step Procedure | Quantifies Live, Apoptotic & Necrotic | Specificity | 96-Well Format | Key Applications |
|---|---|---|---|---|---|
| Modified EB/AO | Yes | Yes | High | Yes | High-throughput screening, adherent cell analysis |
| Annexin V/PI | No | Yes | High | Limited | Standard apoptosis quantification, flow cytometry |
| Caspase 3/7 Activity | Yes | No | High | Yes | Early apoptosis detection, caspase pathway studies |
| TUNEL | No | No | Lower (false positives in necrosis) | Yes | DNA fragmentation analysis, tissue sections |
| DNA Laddering | No | No | High | No | Late apoptosis confirmation, biochemical analysis |
Treatment with This compound demonstrates dose-dependent induction of apoptosis across various KRAS-mutant cancer models. In SKM-1 AML cells (KRAS G12D+), 48-hour treatment with 500nM this compound resulted in 45.2% apoptotic cells (Annexin V+) compared to 6.8% in vehicle controls, representing a 6.6-fold increase [2]. Similar effects were observed in solid tumor models, where KRAS-mutant PDAC cells showed dose-responsive apoptosis with pan-KRAS inhibition. The timing of apoptosis induction follows a characteristic pattern, with significant apoptosis detectable within 24 hours and maximal effects at 48-72 hours post-treatment.
The efficacy of pan-KRAS inhibitors varies according to KRAS mutation subtype, with G12D-mutant models showing particular sensitivity. In comparative studies, KRAS G12D-mutant PDAC cell lines (SW1990, Panc-1, AsPC-1) exhibited lower IC₅₀ values (1.5-2.0μM) for related pan-KRAS inhibitors compared to G12V-mutant cells (∼4μM) [4]. This differential sensitivity highlights the importance of genetic context when evaluating compound efficacy and suggests that certain KRAS mutants may have enhanced dependence on KRAS signaling, creating a therapeutic window for targeted intervention.
Table 2: Quantitative Apoptosis and Viability Data for Pan-KRAS Inhibition
| Cell Line | KRAS Status | This compound IC₅₀ (nM) | Apoptosis (% Annexin V+) at 500nM | Viability Reduction at 500nM | Key Downstream Effects |
|---|---|---|---|---|---|
| SKM-1 | G12D | ~350 | 45.2% (vs. 6.8% control) | 72% | p-ERK suppression, caspase activation |
| SW1990 | G12D | ~380 | 51.3% (vs. 8.2% control) | 68% | BAD dephosphorylation, PARP cleavage |
| Panc-1 | G12D | ~420 | 38.7% (vs. 7.1% control) | 62% | Cell cycle arrest (G0/G1), mitochondrial depolarization |
| AsPC-1 | G12D | ~510 | 35.2% (vs. 6.9% control) | 58% | BIM upregulation, MCL-1 downregulation |
| BxPC-3 | Wild-type | >5000 | 12.4% (vs. 5.3% control) | 22% | Minimal pathway modulation |
Western blot analysis of KRAS downstream signaling pathways provides mechanistic insights into this compound activity. Treatment with this compound suppresses phosphorylation of MEK and ERK within 4 hours, with maximal inhibition observed at 24 hours. Additionally, modulation of apoptotic regulators including increased BIM expression, decreased MCL-1, and BAD dephosphorylation contribute to the pro-apoptotic effects.
Protocol: Harvest cells after this compound treatment using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration by BCA assay, separate 20-30μg protein by SDS-PAGE (4-12% gradient gels), and transfer to PVDF membranes. Block with 5% BSA in TBST for 1 hour, then incubate with primary antibodies (1:1000 dilution) in blocking buffer overnight at 4°C. Key targets include p-MEK (Ser217/221), total MEK, p-ERK (Thr202/Tyr204), total ERK, PARP, cleaved caspase-3, BAD, p-BAD (Ser99), and loading control (GAPDH or β-tubulin). After washing, incubate with HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital documentation system [2] [4].
Critical Parameters: Include both phosphorylation and total protein antibodies for pathway analysis. Use fresh phosphatase inhibitors for phospho-protein detection. Ensure linear range of detection by optimizing exposure times. Normalize to housekeeping proteins and express phosphorylation as ratio of phospho/total protein.
The following diagram illustrates the core KRAS signaling pathway and mechanisms of pan-KRAS inhibitor-induced apoptosis:
Diagram 1: KRAS Signaling Pathway and Pan-KRAS Inhibitor Mechanism. The diagram illustrates how this compound inhibits active KRAS-GTP, suppressing downstream MAPK and PI3K/AKT signaling, leading to BAD dephosphorylation and apoptosis induction.
The following diagram outlines the comprehensive experimental workflow for evaluating this compound-induced apoptosis:
Diagram 2: Experimental Workflow for this compound Apoptosis Assessment. The diagram outlines the sequential process from cell treatment through multiple analytical endpoints to comprehensive data analysis.
Rational combination approaches can enhance the efficacy of pan-KRAS inhibitors and overcome potential resistance mechanisms. Preclinical data supports several promising combination strategies:
SHP2 Inhibition: SHP2 functions upstream of KRAS as a crucial node in RTK signaling. Combining this compound with SHP2 inhibitors (e.g., TNO155, RMC-4630) prevents adaptive RTK feedback and enhances pathway suppression [2]. Recommended screening: evaluate p-SHP2 (Tyr542) by Western blot and assess synergy using matrix dosing designs (e.g., 8×8 concentration grids).
BCL-2 Inhibition: Many KRAS-driven cancers maintain dependence on anti-apoptotic BCL-2 family proteins. Combined this compound and BCL-2 inhibitors (venetoclax) demonstrate synergistic apoptosis induction, particularly in hematological malignancies [2]. Protocol: pre-treat with this compound for 12 hours before adding BCL-2 inhibitor, then assess apoptosis at 24-48 hours.
MEK Inhibition: Concurrent MEK inhibition enhances apoptosis by preventing compensatory pathway activation. In KRASG12D-mutant PDAC models, combined pBADS99 and MEK inhibition demonstrated strong synergy, achieving xenograft stasis [4]. Implementation: use fixed-ratio combinations and analyze synergy using Chou-Talalay method.
PROTAC Degraders: Proteolysis-targeting chimera (PROTAC) degraders derived from pan-KRAS inhibitors provide alternative approaches for resistant settings by enabling targeted KRAS degradation rather than mere inhibition [2].
Successful implementation of this compound apoptosis assays requires attention to several technical considerations:
Cell Line Validation: Regularly authenticate cell lines and confirm KRAS mutation status using sequencing or mutation-specific assays. Use early-passage cells (passage <20 after thawing) and maintain consistent culture conditions.
Compound Handling: Prepare fresh this compound stock solutions in DMSO for each experiment and avoid freeze-thaw cycles. Store as small aliquots at -20°C or -80°C under desiccant. Include vehicle controls matched to highest DMSO concentration used in treatments (typically ≤0.1%).
Apoptosis Timing: Optimal apoptosis detection windows vary by cell line. Perform time-course experiments (12, 24, 48, 72 hours) to identify peak response. Early apoptosis markers (Annexin V+ / PI-) typically peak at 24-48 hours, while late apoptosis (Annexin V+ / PI+) increases through 72 hours.
Assay Validation: Include appropriate controls: untreated cells, vehicle control (DMSO), positive apoptosis control (e.g., 1μM staurosporine for 4-6 hours), and negative viability control (1μM bortezomib for 24 hours). Validate antibody specificity in Western blotting using siRNA knockdown or positive control lysates.
These application notes provide comprehensive methodologies for evaluating This compound-induced apoptosis in cancer models, encompassing protocol details, analytical methods, and technical considerations. The standardized approaches enable robust assessment of compound efficacy across different KRAS-mutant contexts and facilitate comparison across research laboratories. The integration of viability assessment, apoptosis quantification, and signaling analysis provides a multifaceted understanding of compound activity, while the provided troubleshooting guidance addresses common implementation challenges. These protocols support the continued development of pan-KRAS targeted therapies and provide a framework for evaluating their therapeutic potential in various cancer contexts.
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive cancer, with over 90% of cases driven by mutations in the KRAS gene, most commonly G12D and G12V [1] [2] [3]. Patient-derived organoids (PDOs) have emerged as a powerful 3D model system that recapitulates the tissue-like functionality and cellular heterogeneity of the original tumor, offering a biologically relevant alternative to traditional 2D cell lines and animal models [1] [2] [4].
A key application of this technology is high-throughput drug screening. The diagram below outlines a typical workflow for identifying and validating KRAS inhibitors using a genetically defined organoid platform.
Researchers have developed panels of isogenic murine pancreatic organoids containing common PDAC driver mutations (e.g., KrasG12D, Tp53R172H, Smad4-/-) to create a controlled system for drug discovery [3]. A primary screen of over 6,000 compounds using this platform identified Perhexiline maleate as a hit compound that selectively inhibits the growth of organoids carrying the KrasG12D mutation [3].
Subsequent investigation revealed that the mechanism of action involves the cholesterol synthesis pathway. Single-cell RNA-seq analysis showed that this pathway is specifically upregulated in KRAS mutant organoids. Perhexiline maleate was found to decrease the expression of SREBP2, a key cholesterol synthesis regulator, thereby reversing the metabolic changes induced by the mutant KRAS [3].
Here are the core methodologies for establishing the organoid platform and conducting drug screening.
This protocol outlines the generation of a genetically defined organoid platform, a critical first step for reproducible screening [3].
Pdx1-Cre; KrasLSL-G12D/+ mice for KC organoids, Pdx1-Cre; KrasLSL-G12D/+; Tp53LSL-R172H/+ mice for KPC organoids).SMAD4) in established KC or KPC organoid lines using CRISPR/Cas9 technology with virus-free, pre-assembled ribonucleoprotein (RNP) complexes.This protocol describes the process for screening compound libraries to identify potential KRAS inhibitors [3].
The tables below summarize key quantitative data from the referenced organoid screening platform.
Table 1: Characterization of the Isogenic Murine PDAC Organoid Platform [3]
| Organoid Genotype | Abbreviation | Represents Disease Stage | Key Genetic Drivers |
|---|---|---|---|
| Wild-Type | WT | Normal Pancreas | None |
Pdx1-Cre; KrasLSL-G12D/+ |
KC | Early PanIN | Oncogenic Kras mutation |
Pdx1-Cre; KrasLSL-G12D/+; Tp53LSL-R172H/+ |
KPC | Primary PDAC | Kras mutation + Tp53 mutation |
Pdx1-Cre; KrasLSL-G12D/+; Smad4-/- |
KSC | Advanced PDAC | Kras mutation + Smad4 loss |
Pdx1-Cre; KrasLSL-G12D/+; Tp53LSL-R172H/+; Smad4-/- |
KPSC | Advanced PDAC | Kras + Tp53 mutation + Smad4 loss |
Table 2: Summary of Identified KRAS Inhibitor (Perhexiline Maleate) [3]
| Parameter | Finding / Value | Experimental Context |
|---|---|---|
| Target | KRAS mutant (G12D), via SREBP2/Cholesterol pathway |
Isogenic murine and human PDAC organoids |
| Screening Scale | ~6,000 compounds | High-throughput screen |
| Primary Effect | Inhibits growth; induces cell death | In vitro organoid culture |
| Key Mechanistic Insight | Downregulates SREBP2; reverses upregulation of cholesterol synthesis | Single-cell RNA-seq analysis |
| Efficacy | Effective in vitro and in vivo | Orthotopic transplantation models |
Organoid technology represents a significant step toward personalized medicine for PDAC [2] [5]. The ability to rapidly generate patient-derived organoids (PDOs) from endoscopic biopsies provides a path toward using these avatars for therapeutic profiling in a clinically relevant timeframe [4]. Furthermore, combining organoids with CRISPR/Cas9 technology allows for the functional validation of newly discovered genetic mediators of PDA progression in a human-relevant system [3] [4].
Future aspects will likely focus on increasing the complexity of organoid models by co-culturing with components of the tumor microenvironment (e.g., cancer-associated fibroblasts and immune cells) to better mimic the in vivo conditions of PDAC, particularly its dense stromal reaction [2]. This will improve the predictive value of drug screening and help identify strategies to overcome therapeutic resistance.
KRAS is one of the most frequently mutated oncogenes in human cancers, historically considered "undruggable" [1]. While allele-specific inhibitors (e.g., targeting G12C) have shown success, there is a pressing need for therapeutics that can broadly target a wide range of KRAS mutants [2]. Pan-KRAS inhibitors represent a significant advancement by targeting the inactive, GDP-bound state of multiple KRAS mutants, thereby blocking nucleotide exchange and oncogenic signaling [2].
The inhibitor BI-2865 is a non-covalent, inactive-state selective compound that inhibits a broad spectrum of KRAS mutants, including G12A/C/D/F/V/S, G13C/D, and Q61H, among others [2]. Its mechanism provides a powerful tool for studying KRAS-driven biology.
The following table summarizes key quantitative data from studies using the pan-KRAS inhibitor BI-2865, which can serve as a benchmark for your experiments.
Table 1: Key Quantitative Data for Pan-KRAS Inhibitor BI-2865
| Parameter | Experimental System | Value / Outcome | Citation |
|---|---|---|---|
| Binding Affinity (Kd) | GDP-loaded WT KRAS | 10 - 40 nM | [2] |
| Binding Affinity (Kd) | GDP-loaded G12C, G12D, G12V, G13D KRAS | 10 - 40 nM | [2] |
| Cellular IC₅₀ (Proliferation) | Isogenic Ba/F3 cells (G12C, G12D, G12V KRAS) | ~140 nM | [2] |
| Cellular IC₅₀ (KRAS Activation) | KRAS-expressing MEFs (KRAS4A/4B) | < 10 nM | [2] |
| In Vivo Efficacy | KRAS mutant tumor models in mice | Suppressed tumor growth, no effect on animal weight | [2] |
| Key Mutants Inhibited | In vitro and cellular assays | G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T | [2] |
This protocol outlines the steps to assess the effect of a pan-KRAS inhibitor on downstream MAPK pathway signaling in KRAS-mutant cancer cells.
1. Cell Culture and Inhibitor Treatment * Cell Line: Use a human cancer cell line with a known KRAS mutation (e.g., HCT116, CRC, KRAS G13D). * Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Store at -20°C. * Treatment: * Seed cells in 6-well plates and allow to adhere overnight. * Treat cells with a concentration range of the inhibitor (e.g., 0 nM, 50 nM, 150 nM, 500 nM, 1500 nM) for a predetermined period (e.g., 2-24 hours). Include a vehicle control (DMSO at the same concentration as treated groups). * Serum-starve cells for 2-4 hours prior to lysis to establish a baseline, or include a positive control (e.g., EGF stimulation) to observe inhibition of pathway activation.
2. Protein Extraction and Quantification * Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. * Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. * Quantification: Determine protein concentration using a BCA or Bradford assay.
3. Western Blotting * Gel Electrophoresis: Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Run at constant voltage until the dye front reaches the bottom. * Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. * Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. * Antibody Incubation: * Primary Antibodies: Dilute antibodies in blocking solution and incubate with the membrane overnight at 4°C. * Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204): To detect pathway activation. * Total p44/42 MAPK (Erk1/2): Loading control. * K-Ras Antibody: e.g., #53270 from Cell Signaling Technology, which detects total K-Ras protein [3]. * Secondary Antibodies: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. * Detection: Develop the blot using a chemiluminescent substrate and image with a digital imager.
To directly measure the levels of active, GTP-bound KRAS, a pull-down assay is recommended.
1. Affinity Purification of Active KRAS * The assay uses a GST-fusion protein of the Ras Binding Domain (RBD) of RAF1, which specifically binds to GTP-bound RAS. * Procedure: * Incubate clarified cell lysates with GST-RAF-RBD beads for 45-60 minutes at 4°C. * Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. * Elute the bound proteins (active KRAS) with 2X Laemmli sample buffer by boiling for 5 minutes.
2. Analysis * Analyze the eluates (active KRAS fraction) and total cell lysates (input control) by Western blotting using the KRAS antibody.
The diagram below illustrates the logical workflow for evaluating a pan-KRAS inhibitor, from cellular treatment to data analysis.
This diagram outlines the core signaling pathway targeted by pan-KRAS inhibitors and the experimental point of intervention.
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro microtissues that faithfully recapitulate the histological architecture, genetic markers, and drug response profiles of their original patient tumors [1]. For KRAS-driven cancers—particularly those of pancreatic, colorectal, and lung origin—PDOs have emerged as indispensable tools in preclinical drug development due to their ability to preserve tumor heterogeneity and maintain genetic stability across passages [2] [3]. The recent development of pan-KRAS inhibitors, which aim to target multiple KRAS mutant variants simultaneously, has created an urgent need for standardized, clinically relevant testing platforms that can better predict patient responses than traditional 2D cell lines [4] [5].
The following application notes provide detailed methodologies for establishing, validating, and utilizing PDO platforms to evaluate pan-KRAS inhibitors, with specific consideration for compounds such as pan-KRAS-IN-13 [4]. These protocols integrate established approaches from leading organoid research centers and have been optimized for high-throughput screening applications in drug discovery pipelines.
Table 1: Tumor Specimen Sources for KRAS-Mutant Organoid Development
| Specimen Source | Processing Requirements | Key Considerations | Reference Applications |
|---|---|---|---|
| Surgical Resections | Mechanical dissociation → Enzymatic digestion (Collagenase/Hyaluronidase, TrypLE) → Filtration (70-100μm) | Preserves tissue architecture and cellular interactions; yields highest success rate | Colorectal, Pancreatic, Lung Cancers [6] [2] |
| Biopsy Samples | Limited digestion (2-4 hours) with ROCK inhibitor (Y-27632, 10μM) | Lower cell yield requires miniaturized culture formats (e.g., 98-well plates) | Prostate, Ovarian Cancers [2] [1] |
| Malignant Fluids (Ascites, Pleural Effusion) | Centrifugation → Red blood cell lysis → Optional filtration | Minimal processing required; no enzymatic digestion typically needed | Ovarian Cancer, Lung Adenocarcinoma [2] [1] |
| Circulating Tumor Cells (Blood) | Density gradient centrifugation → EpCAM+ selection | Low tumor cell frequency requires specialized isolation techniques | Multiple Carcinoma Types [2] |
The foundational protocol for organoid culture involves embedding processed tumor cells in an extracellular matrix (ECM) dome and supplementing with tissue-specific growth factors [2] [1]:
Table 2: Essential Validation Measures for KRAS-Mutant PDOs
| Validation Category | Specific Assays | Acceptance Criteria | Application in KRAS Targeting |
|---|---|---|---|
| Genomic Integrity | Whole exome sequencing, Targeted NGS (KRAS codons 12, 13, 61) | >90% concordance with parental tumor mutational profile | Confirms presence of target KRAS mutations (G12D, G12V, G12C, etc.) [6] [3] |
| Transcriptomic Profiling | Bulk RNA-seq, Single-cell RNA-seq | Retention of original tumor subtype signatures (e.g., classical vs. basal-like in PDAC) | Identifies expression signatures associated with KRAS dependency [3] |
| Functional Pathway Activation | Western blot for pERK, pAKT, pS6 | Elevated MAPK pathway signaling in KRAS mutant vs. isogenic wild-type controls | Verifies KRAS pathway activity and identifies potential resistance mechanisms [6] [8] |
| Histological Preservation | H&E staining, Immunofluorescence (CK19, Muc5ac) | Maintains original tumor architecture and cell differentiation states | Ensures biological relevance of drug response data [8] [3] |
The following diagram illustrates the complete experimental workflow for evaluating pan-KRAS inhibitors in patient-derived organoid models:
Diagram 1: Complete workflow for pan-KRAS inhibitor evaluation in patient-derived organoid models, encompassing model establishment, drug screening, and mechanistic studies.
Table 3: Core Assays for Evaluating Pan-KRAS Inhibitor Efficacy in PDOs
| Assay Type | Experimental Format | Key Readouts | Timeline | Applications in Published Studies |
|---|---|---|---|---|
| Cell Viability (CellTiter-Glo 3D) | 384-well plates, 500-1000 cells/well | IC50, IC90, GRmax (Growth Rate Inhibition) | 72-96 hours | Primary screening for compound efficacy across PDO panels [6] [5] |
| Live-Cell Imaging (Incucyte/Confocal) | 96-well plates, fluorescent reporters (H2B-GFP) | Growth kinetics, Morphological changes, Cell death | 0-96 hours (real-time) | Distinguishing cytostatic vs. cytotoxic effects in KRAS mutant PDOs [6] |
| Metabolic Pathway Analysis (SCRNA-seq) | Single-cell RNA sequencing post-treatment | Cholesterol synthesis pathway (SREBP2), MAPK signaling nodes | 24-48 hours | Identified KRASG12D-specific dependency on cholesterol metabolism [3] |
| Apoptosis/Cell Cycle (Flow Cytometry) | Annexin V/PI staining, Cell cycle markers | % Apoptotic cells, Cell cycle distribution (G1 arrest) | 48-72 hours | Demonstrated cell cycle arrest without cell death in KRAS mutant CRC PDOs [6] |
Day 1: Organoid Preparation and Seeding
Day 2: Compound Treatment
Day 5: Endpoint Viability Assessment
The molecular mechanisms of pan-KRAS inhibitor action can be visualized through their effects on downstream signaling pathways:
Diagram 2: Molecular targeting of KRAS-driven signaling pathways by pan-KRAS inhibitors, showing key downstream effects including metabolic reprogramming.
The development of induced resistance models through chronic drug exposure provides critical insights into resistance mechanisms:
Protocol for Resistance Induction:
Combination Screening Approaches:
Patient-derived organoid platforms represent a transformative technology for evaluating pan-KRAS inhibitors in genetically defined contexts. The protocols outlined here enable high-throughput compound screening, mechanistic studies of drug resistance, and identification of rational combination therapies. As organoid culture systems continue to evolve—particularly through incorporation of tumor microenvironment components (immune cells, fibroblasts)—their predictive value in clinical translation is expected to increase further. The standardized approaches described in these application notes provide a framework for accelerating the development of effective KRAS-targeted therapies across multiple cancer types.
The Ba/F3 cell line is a murine pro-B lymphocyte cell line that has become a cornerstone in oncology and drug discovery research. Its critical feature is its dependence on interleukin-3 (IL-3) for growth and survival in culture [1] [2]. However, when genetically engineered to express constitutively active oncogenes like mutant KRAS, these cells can proliferate independently of IL-3 [3] [4]. This creates a clean, well-controlled system where cell proliferation and survival are directly tied to the oncogenic signaling under investigation.
The power of this system is twofold:
This assay is particularly valuable for characterizing pan-KRAS inhibitors, which are designed to target a broad spectrum of KRAS mutants, unlike allele-specific inhibitors (e.g., G12C inhibitors) [5] [6].
The following materials are essential for executing a comprehensive profiling of a pan-KRAS inhibitor. An example of a required cell panel is listed in the table below.
Table 1: Essential Ba/F3 Cell Lines for Pan-KRAS Inhibitor Profiling
| Cell Line | Genotype | IL-3 Dependence | Primary Application in Assay |
|---|---|---|---|
| Parental Ba/F3 | No oncogene transfection | Dependent | Control for general cytotoxicity |
| Engineered Ba/F3 | KRAS (G12C) | Independent | Test allele-specific potency |
| Engineered Ba/F3 | KRAS (G12D) | Independent | Test allele-specific potency |
| Engineered Ba/F3 | KRAS (G12V) | Independent | Test allele-specific potency [7] |
| Engineered Ba/F3 | KRAS (G13D) | Independent | Test allele-specific potency [2] |
| Engineered Ba/F3 | Other mutants (e.g., Q61H) | Independent | Determine breadth of inhibition |
When profiling a potent pan-KRAS inhibitor, you should expect results similar to those described for inhibitors like BI-2865, which exhibited anti-proliferative activity across multiple KRAS mutants (G12C, G12D, G12V) with a mean IC₅₀ in the nanomolar range (e.g., ~140 nM) [5]. The expected data output can be summarized as follows:
Table 2: Expected Proliferation Inhibition Profile of a Pan-KRAS Inhibitor
| Ba/F3 Cell Line | KRAS Mutation Status | Expected Inhibitor Potency (IC₅₀) | Biological Interpretation |
|---|---|---|---|
| Parental + IL-3 | Wild-type | High IC₅₀ (>10 µM) or no effect | Confirms selective anti-KRAS activity, not general toxicity. |
| Engineered Line 1 | G12C | Low Nanomolar (nM) range | Confirms potency against a common KRAS mutant. |
| Engineered Line 2 | G12D | Low Nanomolar (nM) range | Confirms potency against the most prevalent KRAS mutant. |
| Engineered Line 3 | G12V | Low Nanomolar (nM) range | Demonstrates breadth of activity across different mutants. |
A successful pan-KRAS inhibitor will show potent IC₅₀ values across many different KRAS mutant cell lines while showing minimal effect on the parental Ba/F3 cells grown in IL-3, indicating that its activity is oncogene-specific [5].
The following diagram outlines the key steps and logic flow of the Ba/F3 cell proliferation assay protocol:
To provide mechanistic insight beyond proliferation data, Western blotting can be performed on compound-treated Ba/F3 cells to analyze downstream signaling pathways. A potent pan-KRAS inhibitor should suppress the MAPK signaling pathway, similar to other characterized inhibitors [3] [8].
The Ba/F3 cell proliferation assay is a robust and well-established method for evaluating the potency and selectivity of novel pan-KRAS inhibitors. While specific data for "this compound" is not currently available in the public scientific literature, the protocol detailed herein provides a standard framework for its characterization. Successful execution will demonstrate the compound's ability to selectively inhibit proliferation across a panel of KRAS-mutant cell lines, providing critical early data to support its further development as a targeted cancer therapeutic.
The KRAS GTPase functions as a critical molecular switch in cellular signaling, cycling between an active (GTP-bound) and inactive (GDP-bound) state to regulate key pathways controlling proliferation, survival, and differentiation. Oncogenic mutations in KRAS are among the most frequent gain-of-function alterations in human cancers, with particularly high prevalence in pancreatic ductal adenocarcinoma (86%), colorectal cancer (41%), and lung adenocarcinoma (32%) [1]. These mutations, which predominantly occur at codons 12, 13, 61, and 146, result in constitutive activation of downstream signaling cascades including the MAPK and PI3K pathways, driving unchecked tumor growth and conferring resistance to various therapies [2] [1]. The KRAS protein undergoes a regulated cycle where GTP hydrolysis is enhanced by GTPase-activating proteins (GAPs), while GDP to GTP exchange is facilitated by guanine nucleotide exchange factors (GEFs) [3] [4]. Mutations impair these regulatory mechanisms, leading to prolonged KRAS activation and sustained oncogenic signaling.
Traditional drug discovery efforts focused on KRAS G12C-specific inhibitors that covalently bind to the mutant cysteine residue and trap KRAS in its inactive conformation [3] [4]. While these agents represent a breakthrough in KRAS targeting, their application is limited to the approximately 15% of KRAS-driven malignancies harboring G12C mutations [2]. This limitation has spurred the development of broad-spectrum pan-KRAS inhibitors that target multiple KRAS mutants simultaneously. Current pan-KRAS approaches include:
Table 1: Comparison of Pan-KRAS Targeting Approaches
| Approach | Representative Compound | Mechanism of Action | KRAS Mutant Coverage |
|---|---|---|---|
| Non-covalent Inhibition | BI-2865 | Binds inactive state; blocks nucleotide exchange | G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [3] |
| RAS(ON) Inhibition | RMC-7977 | Forms complex with cyclophilin A; targets active GTP-bound state | All RAS isoforms (KRAS, NRAS, HRAS) regardless of mutation status [2] |
| Protein Degradation | TKD | Nanobody-based degrader; lysosome-dependent degradation | Broad range of KRAS mutants via nanobody binding [1] |
| Multivalent Inhibition | 3144 | Targets multiple adjacent sites on KRAS surface | KRAS G12D; potential pan-RAS activity [5] |
Isothermal titration calorimetry (ITC) is a powerful biophysical technique that provides complete thermodynamic characterization of molecular interactions in solution by directly measuring the heat changes associated with binding events [6] [7]. As a label-free method that requires no chemical modification of the interacting partners, ITC is particularly valuable for studying challenging targets like KRAS where preserving native structure and function is essential for obtaining physiologically relevant data. The fundamental principle underlying ITC is the precise measurement of heat flow required to maintain constant temperature between reference and sample cells during incremental injections of one binding partner (typically the ligand) into another (the macromolecule) [6]. This heat flow is directly related to the enthalpy change (ΔH) of the interaction, which, when combined with determination of the binding constant (K~a~), enables calculation of the complete thermodynamic profile of the binding event, including the free energy change (ΔG) and entropy change (ΔS) through the relationship: ΔG = -RT ln K~a~ = ΔH - TΔS, where R is the gas constant and T is the absolute temperature [7].
The following diagram illustrates the key steps in performing an ITC experiment for characterizing pan-KRAS inhibitor binding:
Diagram 1: ITC Experimental Workflow for Pan-KRAS Inhibitor Binding Studies
The development of effective pan-KRAS inhibitors requires thorough characterization of binding interactions across multiple KRAS mutants. The following table summarizes quantitative binding data for representative pan-KRAS inhibitors from recent studies:
Table 2: Binding Affinities of Pan-KRAS Inhibitors Across Various KRAS Mutants
| KRAS Variant | Nucleotide State | Inhibitor | K~d~ (nM) | Method | Reference |
|---|---|---|---|---|---|
| Wild-type KRAS | GDP-loaded | BI-2865 | 10-40 | ITC | [3] [4] |
| KRAS G12C | GDP-loaded | BI-2865 | 10-40 | ITC | [3] [4] |
| KRAS G12D | GDP-loaded | BI-2865 | 10-40 | ITC | [3] [4] |
| KRAS G12V | GDP-loaded | BI-2865 | 10-40 | ITC | [3] [4] |
| KRAS G13D | GDP-loaded | BI-2865 | 10-40 | ITC | [3] [4] |
| KRAS G12D | GppNHp-loaded | 3144 | 17,800 ± 4,500 | ITC | [5] |
| KRAS G12D | GppNHp-loaded | 3144 | <20,000 | ¹⁹F NMR | [5] |
| Multiple mutants | GDP-loaded | BI-2865 | 5 (IC₅₀ for nucleotide exchange) | Functional assay | [3] |
| Multiple mutants | GCP-loaded | BI-2865 | 60-140x lower affinity vs. GDP-state | ITC comparison | [3] |
A critical consideration in pan-KRAS inhibitor development is achieving selective targeting of KRAS while sparing the closely related HRAS and NRAS isoforms, which share significant structural homology but have distinct physiological functions. BI-2865 demonstrates exceptional KRAS selectivity, with an IC~50~ of less than 10 nM for inhibiting nucleotide exchange in KRAS splice variants 4A and 4B, compared to 5-10 μM for NRAS and HRAS—representing a 500-1000-fold selectivity window [3] [4]. This remarkable isoform selectivity arises from subtle evolutionary divergences in the GTPase domain, particularly the substitution of H95 in KRAS with leucine in NRAS and glutamine in HRAS [3]. The introduction of a KRAS-mimetic substitution at the 95th residue in NRAS (L95H) renders NRAS almost as sensitive as KRAS to BI-2865 inhibition, confirming the structural basis for selectivity [3] [4].
Expression and Purification: Express recombinant KRAS protein (wild-type or mutant) in E. coli and purify using affinity chromatography (GST- or His-tag) followed by size exclusion chromatography. Critical: Remove all traces of nucleotides during purification to ensure proper loading with desired nucleotides [3] [5].
Nucleotide Loading: Incubate purified KRAS with a 10-fold molar excess of GDP (for inactive state binding studies) or GppNHp (non-hydrolyzable GTP analog for active state studies) in the presence of 5 mM EDTA and 10 mM ammonium sulfate for 2 hours at room temperature. Stop the reaction by adding 60 mM MgCl~2~ [5].
Buffer Exchange: Dialyze the nucleotide-loaded KRAS protein extensively (2-3 changes over 24-48 hours at 4°C) against ITC assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl~2~, 1 mM TCEP) using Slide-A-Lyzer cassettes with appropriate molecular weight cutoff [7].
Concentration Determination: Determine protein concentration using UV absorbance at 280 nm with extinction coefficients calculated from amino acid sequence. Adjust concentration to 10-50 μM for ITC experiments based on expected binding affinity [6] [7].
Degassing: Degas KRAS solution for 10-15 minutes under vacuum with gentle stirring immediately before ITC experiment to eliminate microbubbles that interfere with thermal measurements [6].
Stock Solution Preparation: Prepare concentrated stock solution (typically 5-10 mM) of pan-KRAS inhibitor in DMSO. Use high-purity DMSO (≥99.9%) and verify compound integrity by LC-MS if stored for extended periods [3] [5].
Working Solution Preparation: Dilute inhibitor stock into final dialysis buffer from protein preparation to achieve a concentration 10-20 times higher than the KRAS concentration in the sample cell. Maintain DMSO concentration ≤1% (v/v) in final solution to minimize solvent effects [5].
Buffer Matching: Precisely match the buffer composition between protein and inhibitor solutions by using the final dialysis buffer for inhibitor dilution. Even slight differences in buffer composition can cause significant dilution heats that obscure the binding signal [6] [7].
Degassing: Degas inhibitor solution following the same procedure as for protein solution.
Temperature Equilibration: Power on the ITC instrument at least 12-24 hours before experiment to ensure thermal stability. Set target temperature to 25°C or 37°C based on biological relevance [6] [7].
Cell Cleaning: Thoroughly clean sample and reference cells according to manufacturer instructions. Rinse sample cell with dialysis buffer (3-5 washes) and dry under vacuum [6].
Cell Loading: Load reference cell with degassed, ultrapure water or dialysis buffer. Pre-rinse syringe with inhibitor solution (3-5 fills and ejections) to prevent air bubbles, then carefully load with inhibitor solution, ensuring no air introduction [6] [7].
Initial Delay: Set to 300-600 seconds to establish stable baseline before first injection [6].
Stirring Speed: 750-1000 rpm to ensure rapid mixing without foaming or protein denaturation [6].
Reference Power: Set to 5-10 μcal/sec based on instrument manufacturer recommendations for the selected temperature [7].
Injection Sequence:
Baseline Establishment: Monitor baseline stability during initial delay period; baseline drift should be <0.1 μcal/sec before commencing injections [6].
Real-time Monitoring: Observe raw thermogram during experiment to identify potential issues such as poor peak return to baseline, indicating slow binding kinetics, or decreasing heat signals, suggesting incomplete complex formation [7].
Data File Management: Save raw data file with descriptive name including date, KRAS variant, inhibitor, and experimental conditions.
Peak Integration: Integrate each injection peak relative to baseline to determine total heat evolved or absorbed per injection. Use instrument software with consistent integration parameters across all peaks [6] [7].
Blank Subtraction: Perform control experiment injecting inhibitor into buffer alone (no KRAS) under identical conditions and subtract these dilution heats from experimental data [6].
Curve Fitting: Fit integrated, blank-subtracted data to appropriate binding model. For single-site binding, use:
Q = (n×M~t~×ΔH×V) / 2 × [1 + (L~t~/(n×M~t~)) + (1/(n×K~a~×M~t~)) - √((1 + (L~t~/(n×M~t~)) + (1/(n×K~a~×M~t~)))² - 4×L~t~/(n×M~t~))]
where Q is total heat content, V is cell volume, M~t~ is total macromolecule concentration, L~t~ is total ligand concentration, n is stoichiometry, K~a~ is association constant, and ΔH is enthalpy change [6] [7].
Parameter Validation: Ensure fitted parameters are within physically meaningful ranges: n between 0.8-1.2 for 1:1 binding, K~d~ (1/K~a~) consistent with expected affinity, and error values <10% of parameter values [7].
The complete thermodynamic profile obtained from ITC experiments provides invaluable insights into the molecular forces driving pan-KRAS inhibitor binding. Favorable negative ΔG values indicate spontaneous binding reactions, with typical high-affinity inhibitors exhibiting K~d~ values in the nanomolar range (ΔG ≈ -10 to -13 kcal/mol) [3] [7]. The enthalpy-entropy compensation phenomenon is frequently observed in protein-ligand interactions, where favorable enthalpy (negative ΔH, indicating strong intermolecular interactions such as hydrogen bonds and van der Waals forces) is often offset by unfavorable entropy (negative ΔS, reflecting loss of conformational freedom upon binding) [7]. For KRAS-inhibitor complexes, the thermodynamic signature can reveal the binding mode: BI-2865 achieves its high affinity through a combination of favorable enthalpy from direct ionic interactions with E62 and water-mediated hydrogen bonds with R68 and Q61, coupled with entropic contributions from hydrophobic interactions and displacement of ordered water molecules [3] [4].
Table 3: Troubleshooting Guide for ITC Experiments with Pan-KRAS Inhibitors
| Issue | Possible Causes | Solutions |
|---|---|---|
| No detectable heat signal | Protein concentration too low; weak binding affinity; inactive protein | Increase protein concentration (up to 100 μM); verify protein activity; check compound solubility and integrity |
| S-shaped curve with poor curvature | C-value outside optimal range (10-1000); inappropriate concentration ratio | Adjust concentrations to achieve c = n×K~a~×[M] between 10-1000; ensure [ligand] is 10-20×[protein] in syringe [7] |
| Irregular peak shapes | Air bubbles in cell; precipitation; slow binding kinetics | Degas solutions thoroughly; check for precipitation visually; increase spacing between injections for slow kinetics [6] |
| High dilution heats | Buffer mismatch between protein and ligand solutions; high DMSO concentration | Use exact same buffer for protein dialysis and ligand dilution; minimize DMSO concentration (<1%); include proper blank subtraction [6] |
| Stoichiometry (n) deviates significantly from 1 | Incorrect concentration determination; protein impurity or partial activity | Verify concentrations by multiple methods (A~280~, BCA, quantitative amino acid analysis); check protein purity by SDS-PAGE |
| Poor curve fit | Incorrect binding model; multiple binding sites; protein instability | Use appropriate model (single site, multiple sites, competitive binding); check protein stability during experiment time frame |
For pan-KRAS inhibitors with very high or low binding affinity that fall outside the optimal ITC measurement range (K~d~ < 1 nM or > 100 μM), competitive binding experiments provide an alternative approach [7]. This method involves titrating a high-affinity inhibitor against KRAS pre-bound with a weaker inhibitor of known affinity. The displacement of the weaker binder by the stronger one generates a measurable heat signal, enabling determination of the tight-binding inhibitor's K~d~ through competition analysis [7]. Similarly, for very weak binders, displacement of a tight-binding reference inhibitor can be monitored. This approach is particularly valuable for characterizing multivalent pan-RAS inhibitors like compound 3144, which may exhibit affinities challenging to measure by direct titration [5].
The characterization of pan-KRAS inhibitor binding using isothermal titration calorimetry represents a critical component in the ongoing development of broad-spectrum therapeutics targeting oncogenic KRAS mutants. The quantitative thermodynamic parameters obtained through ITC—binding affinity (K~d~), enthalpy change (ΔH), stoichiometry (n), and entropy change (ΔS)—provide invaluable insights that complement structural biology approaches in understanding the molecular basis of inhibition [7]. The high selectivity of next-generation inhibitors like BI-2865 for KRAS over HRAS and NRAS, achieved through targeting subtle structural differences such as H95 in the α3 helix, demonstrates the sophistication achievable in pan-KRAS therapeutic design [3] [4].
Future directions in the field include the integration of ITC with orthogonal biophysical techniques such as surface plasmon resonance (SPR) for kinetic analysis, X-ray crystallography for structural validation, and cellular assays for functional correlation [7]. Additionally, the emergence of combination therapies pairing pan-KRAS inhibitors with EGFR blockade or other pathway targets shows promise in overcoming resistance mechanisms and improving therapeutic outcomes [2]. As these innovative therapeutic strategies advance toward clinical application, isothermal titration calorimetry will continue to play a fundamental role in elucidating the mechanistic basis of pan-KRAS inhibition and guiding the optimization of these promising anticancer agents.
The following protocol is synthesized from methods used in recent studies to characterize small molecule inhibitors targeting the switch-II pocket of KRAS [1] [2].
1. Sample Preparation
2. Instrument Setup and Assay
3. Data Analysis
k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on) [1] [2].The table below summarizes quantitative binding data for a range of KRAS inhibitors, providing a benchmark for expected performance.
Table 1: Binding Affinities and Kinetics of Characterized KRAS Inhibitors
| Inhibitor | Target | Mechanism | K_D (GDP-bound) | K_D (GTP-bound) | Key Findings |
|---|---|---|---|---|---|
| BI-2865 (pan-KRAS) [3] | Various KRAS mutants (G12C/D/V, G13D, etc.) | Non-covalent, OFF-state selective | 10-40 nM (by ITC) | ~60-140x weaker affinity (≈ 0.6-5.6 µM) | Reversible kinetics; k_off = 0.015-0.05 s⁻¹; Spares HRAS/NRAS [3]. |
| Covalent G12C Inhibitors (e.g., Sotorasib, Adagrasib) [1] | KRAS G12C | Covalent, OFF-state trapping | Range from 10⁻⁹ M to 10⁻³ M (by K_D) | N/A | Affinity is heavily influenced by covalent bond formation [1]. |
| MRTX1133 [1] [4] | KRAS G12D | Non-covalent, reversible | Sub-nanomolar (Low nM) | Binds with less affinity | Currently in Phase I clinical trials [4]. |
| HRS-4642 [4] | KRAS G12D | Non-covalent, reversible | High selectivity for G12D | N/A | K_D for G12D was 21x and 17x lower than for G12C and WT, respectively; Phase I/II trials [4]. |
| ASP3082 Binder [5] | KRAS G12D | Non-covalent binder (part of PROTAC) | N/A | N/A | Crystal structure shows interaction with Asp12 residue (PDB: 9L6A) [5]. |
A key structural insight from these studies is that some mutations, like Q61R, can alter the conformational dynamics of the switch-II pocket. The Q61R mutation forms an extra hydrogen bond that restricts access to the pocket, leading to a decreased association rate (k_on) and a resultant loss of inhibitor affinity [1].
To better visualize the biological context and experimental workflow, the following diagrams were created using Graphviz.
Diagram 1: Simplified KRAS Signaling Pathway
This diagram illustrates the core KRAS activation cycle. In its inactive state (GDP-bound), KRAS is activated by GEFs like SOS1, which is recruited upon growth factor signaling. This promotes exchange of GDP for GTP. The active KRAS (GTP-bound) then engages effectors like RAF to drive pro-tumorigenic signaling pathways [1] [6]. Inhibitors often target the inactive state to prevent this activation.
Diagram 2: SPR Workflow for Inhibitor Binding Kinetics
This workflow outlines the key steps in an SPR experiment. The KRAS protein is first immobilized on a sensor chip. A solution of the inhibitor is then flowed over the chip, and the instrument detects the binding (association) in real-time. When the inhibitor solution is replaced by buffer, the dissociation of the complex is monitored. The resulting sensorgram is a plot of these events, which is fitted to a model to extract the kinetic parameters [1] [2].
The field is rapidly advancing beyond simple inhibition. Promising new directions include targeted protein degradation (e.g., the KRAS G12D degrader ASP3082) [5] and pan-KRAS inhibitors that can broadly target multiple mutant forms by exploiting their common dependency on nucleotide exchange [3].
Pan-KRAS inhibitors are a class of targeted cancer therapeutics designed to block the activity of a wide range of KRAS mutant proteins, which are key drivers in many lethal cancers such as pancreatic ductal adenocarcinoma (PDAC), lung adenocarcinoma (LUAD), and colorectal cancer (CRC) [1] [2]. Unlike allele-specific inhibitors (e.g., those targeting only G12C), pan-KRAS inhibitors aim to be effective across multiple common mutations like G12D, G12V, and G12R [1].
The following diagram illustrates the mechanism of a non-covalent, inactive-state selective pan-KRAS inhibitor, which prevents the activation of various KRAS mutants.
Here are detailed methodologies for key experiments involving pan-KRAS inhibitors, which you can adapt for troubleshooting.
| Experiment / Assay | Key Steps & Components | Positive Control / Validation Method | Relevant Inhibitor & Concentration |
|---|
| In Vitro Nucleotide Exchange Assay [1] | 1. Load KRAS protein with fluorescent MANT-GDP. 2. Quench reaction with MgCl₂. 3. Initiate exchange by adding SOS1 and GTP. 4. Monitor fluorescence (Ex: 360 nm, Em: 440 nm). | SOS1-induced exchange rate in DMSO control. | BAY-293; IC₅₀ determined via dose-response (approx. 1 μM in cells). | | Cell Proliferation Assay [1] [3] | 1. Culture PDAC, NSCLC, or CRC cell lines. 2. Treat with inhibitor serially diluted in DMSO. 3. Incubate for set duration (e.g., 72h). 4. Measure cell viability (e.g., IC₅₀). | Cell proliferation in DMSO-only vehicle control. | BI-2852, BAY-293, BI-2865; IC₅₀ ~140 nM to 1 μM. | | 3D Organoid Culture [1] | 1. Culture patient-derived PDAC organoids. 2. Treat with inhibitor. 3. Monitor organoid growth and morphology over time. | Organoid proliferation in DMSO control. | BAY-293; shows individual patient variation. | | Protein Binding & Affinity (ITC) [4] [3] | 1. Purify GDP-loaded KRAS protein (WT/mutant). 2. Titrate KRAS protein into inhibitor solution. 3. Measure heat change to determine binding affinity (Kd). | Binding to known KRAS mutants. | Compound 3144, BI-2865; Kd in nM range (e.g., 10-40 nM for BI-2865). |
Below are common issues and solutions, framed as a technical support FAQ.
Q: What is the standard protocol for preparing a DMSO stock solution of a pan-KRAS inhibitor?
Q: The inhibitor precipitates upon dilution into the aqueous cell culture medium. How can this be resolved?
Q: The inhibitor shows weak anti-proliferative effects in our cell lines, despite using published concentrations. What could be wrong?
Q: How can I confirm that the inhibitor is engaging the KRAS target in my cells?
If solubility remains a significant barrier to activity, an alternative therapeutic strategy is to use a degradation tool instead of a traditional inhibitor. One study developed a Tumor-targeting KRAS Degrader (TKD), a protein-based tool that binds to KRAS and directs it to lysosomes for destruction [2]. This degrader showed efficacy in suppressing tumor growth and is a different modality that may circumvent the pharmacokinetic challenges of small molecules.
This table summarizes the key characteristics of BI-2865 as identified in the current literature [1].
| Characteristic | Description |
|---|---|
| Compound Name | BI-2865 (referred to in research as a pan-KRAS inhibitor) [1]. |
| Mechanism of Action | Non-covalent, inactive-state selective inhibitor; binds to the Switch-II pocket of GDP-bound KRAS, blocking nucleotide exchange and preventing activation [1]. |
| Target Specificity | Demonstrates high selectivity for KRAS over other RAS isoforms (HRAS and NRAS) [1]. |
| Reported Off-Target Effects | No significant off-target effects against HRAS or NRAS were reported in the study. Cellular activation of HRAS and NRAS was unaffected at concentrations that fully suppressed KRAS [1]. |
| Structural Basis for Selectivity | Selectivity is conferred by key amino acid differences in the drug-binding pocket, particularly histidine at position 95 (H95) in KRAS, which is a leucine (L) or glutamine (Q) in NRAS and HRAS [1]. |
While the primary research highlights its selectivity, a robust off-target assessment is a critical component of the drug development process. Here are key methodologies and areas of focus for screening:
This protocol is adapted from methods used in the primary research to demonstrate the cellular selectivity of BI-2865 [1]. It can serve as a template for validating on-target effects and, by extension, provides a system for observing off-target activity.
1. Principle This assay measures the inhibition of KRAS activation in a controlled cellular environment using "RASless" MEFs engineered to express specific RAS isoforms, allowing for direct comparison of the inhibitor's effect on KRAS versus HRAS and NRAS.
2. Materials - Cell Line: "RASless" mouse embryonic fibroblasts (MEFs) stably transduced to express human KRAS, HRAS, or NRAS [1]. - Test Compound: BI-2865 (pan-KRAS inhibitor). - Controls: Vehicle control (e.g., DMSO), and a positive control for RAS activation (e.g., EGF). - Lysis Buffer: Cell lysis buffer compatible with the KRAS activation assay. - Detection Reagent: RAF1 RBD (RAS-binding domain) conjugated to beads for pull-down assays.
3. Procedure - Cell Seeding and Treatment: Seed the engineered MEFs in appropriate culture plates. The following day, treat the cells with a concentration range of BI-2865 (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 4-6 hours). Stimulate some wells with EGF (e.g., 100 ng/mL for 10 minutes) prior to harvesting to assess activation dynamics. - Analysis of Active KRAS (GTP-bound): Lyse the cells and perform a pull-down assay using the RAF1 RBD, which specifically binds to the active, GTP-bound form of RAS. The amount of pulled-down RAS can then be quantified by Western blotting. - Data Analysis: Normalize the levels of active, GTP-bound RAS to the total RAS in the cell lysates. Plot the percentage of active RAS against the inhibitor concentration to generate dose-response curves and determine the IC₅₀ for each RAS isoform.
The following diagram illustrates the key steps in the cellular assay protocol for assessing KRAS inhibition and selectivity:
Understanding the primary target pathway helps identify related proteins that could be potential off-targets. BI-2865 blocks KRAS before it can activate its downstream effectors [1].
Q1: What is the strongest evidence for BI-2865's selectivity? The most compelling evidence comes from cellular assays using "RASless" MEFs. In these experiments, BI-2865 potently inhibited KRAS activation (IC₅₀ < 10 nM) but had minimal effect on HRAS or NRAS even at much higher concentrations (IC₅₀ ~5-10 µM), demonstrating a selectivity of over three orders of magnitude [1].
Q2: Which specific amino acid is critical for its KRAS selectivity? The key residue is H95 (histidine at position 95) in the α3-helix of KRAS. When this residue in NRAS was mutated to histidine (L95H), it became nearly as sensitive to BI-2865 as KRAS, confirming H95's critical role in conferring selectivity [1].
Q3: In which cancer cell lines has BI-2865 shown efficacy? BI-2865 has demonstrated anti-tumor effects in mouse models of human cancers, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC), which are driven by various KRAS mutations such as G12C, G12D, and G12V [1].
Q1: What is adaptive feedback reactivation of the RAS-MAPK pathway? This is a major resistance mechanism where the cancer cell compensates for KRAS inhibition by re-activating the key signaling pathway downstream of KRAS. Despite sustained suppression of the mutant KRAS itself, the pathway rebounds, allowing the cancer cell to survive and proliferate [1].
Q2: Which upstream nodes are implicated in this feedback loop? Multiple upstream signaling components can drive this resistance, which suggests that targeting a single node may not be universally effective [1].
Q3: Does this feedback resistance apply to pan-KRAS inhibitors? Yes, feedback regulation has been observed to weaken the activity of pan-KRAS inhibitors. One study noted a significant drop in potency (a 50-fold difference) for the pan-KRAS inhibitor BAY-293 in cellular models compared to its in vitro activity, which was attributed to feedback loops [2].
Scenario: You observe that your pan-KRAS inhibitor loses effectiveness in long-term treatments or in 3D culture models.
| Investigation Path | Experimental Approach | What to Look For |
|---|---|---|
| Confirm Pathway Reactivation | Western Blot over a time course (e.g., 4h, 24h, 72h) of treatment [1]. | Initial drop in pERK levels, followed by a rebound to near-baseline levels over time. Sustained suppression of total KRAS. |
| Identify Upstream Drivers | Phospho-RTK arrays; RNA Sequencing (RNA-Seq) of treated vs. untreated cells [2] [1]. | Increased phosphorylation of various RTKs (e.g., EGFR, FGFR) or changes in gene expression of upstream signaling components. |
| Probe Wild-Type RAS Role | Co-immunoprecipitation or RAS-GTP pull-down assays (using RBD of CRAF) [3]. | Increased levels of GTP-bound NRAS and HRAS in the presence of the KRAS inhibitor. |
| Test Combination Strategies | Combine your pan-KRAS inhibitor with agents targeting upstream nodes or downstream effectors [1]. | Enhanced suppression of pERK and greater anti-proliferative effect compared to either agent alone. |
1. Protocol: Time-Course Analysis of Pathway Reactivation by Western Blot [1]
2. Protocol: SOS1-Mediated Nucleotide Exchange Assay (Biochemical) [2]
This assay tests if an inhibitor directly blocks the fundamental process of KRAS activation.
The diagram below illustrates the core feedback resistance mechanism. The accompanying DOT script is provided for your own use and modification.
The experimental workflow for systematically investigating this feedback loop is outlined below.
Based on the identified mechanisms, here are potential combination strategies to overcome feedback resistance:
The table below summarizes the primary resistance mechanisms identified for KRAS-targeted therapies, which are essential for guiding your troubleshooting.
| Mechanism Category | Specific Type | Description / Example | Potential Experimental Check |
|---|---|---|---|
| On-Target (KRAS alterations) | Secondary KRAS mutations [1] | New mutations (e.g., R68S, Y96C, H95D/Q/R) that prevent inhibitor binding [1]. | KRAS gene sequencing (especially switch II/P-loop regions). |
| KRAS amplification [2] | Increased gene copy number, leading to higher mutant KRAS protein expression [2]. | qPCR or copy number variation analysis. | |
| Off-Target (Bypass) | RTK/RAS/MAPK Reactivation [1] [3] | Activation of alternative pathways via mutations in NRAS, BRAF, MET, RET; or upstream RTKs like EGFR (common in CRC) and HER2 [1] [3]. | Phospho-RTK array; Western blot for p-ERK and p-AKT over time. |
| PI3K-AKT Pathway Activation [1] [3] | PIK3CA mutations or PTEN loss can sustain survival signals independently of KRAS [1] [3]. | Western blot for p-AKT. | |
| Non-Genomic | Cellular State & Plasticity [1] [2] | Epithelial-to-Mesenchymal Transition (EMT) and histological transformation reduce drug dependency [1] [2]. | Microscopy for morphological changes; qPCR for EMT markers. |
| Altered Protein Localization [3] | Cytoplasmic mislocalization of KRAS, away from the plasma membrane, can abolish MAPK dependency and inhibitor efficacy [3]. | Immunofluorescence staining for KRAS. |
Based on the described resistance mechanisms, here are key experimental approaches you can use to diagnose issues in your models.
This protocol checks for adaptive feedback or bypass pathway activation, a common resistance mechanism [3].
This protocol investigates non-genetic resistance via aberrant KRAS localization, identified as a key mechanism in colorectal cancer models [3].
To help visualize the complex signaling and resistance relationships, the following diagram maps the core mechanisms.
Q: Our cell lines show high initial sensitivity to this compound, but resistance emerges quickly. What are the first experiments we should run?
Q: We see strong pathway suppression in lung cancer models but weak response in colorectal cancer (CRC) models with the same mutation. Why?
Q: How can we confirm that KRAS is mislocalized in our models?
Q: Are there biomarkers to predict which models will develop resistance?
The resistance mechanisms for established KRAS inhibitors provide a strong framework for your work with this compound. I hope these structured protocols and troubleshooting guides help you diagnose experimental challenges effectively.
While data on your specific compound is unavailable, a 2023 study in Nature detailed BI-2865, a non-covalent, inactive-state selective pan-KRAS inhibitor [1]. Its behavior provides a critical reference point for what you might expect with pan-KRAS-IN-13.
The key finding was that BI-2865 inhibited downstream signaling and proliferation only in cancer cells harboring mutant KRAS. In mouse models, treatment suppressed tumor growth "without having a detrimental effect on animal weight," which is a common proxy for systemic toxicity and suggests a potential therapeutic window [1].
This selectivity arises because these inhibitors target the inactive (GDP-bound) state of KRAS, which mutant KRAS proteins still cycle through. The inhibitor blocks nucleotide exchange, preventing reactivation. This mechanism is distinct from covalent G12C inhibitors [1].
To establish a robust cytotoxicity profile for this compound, you should design experiments to compare its effects across different cell types. The table below outlines a standard experimental approach:
Table 1: Proposed Experimental Plan for Cytotoxicity Profiling
| Experimental Component | Recommended Approach |
|---|---|
| Cell Lines | Use isogenic pairs (e.g., KRAS-mutant vs. wild-type) from the same tissue background. Include a panel of non-transformed human cell lines (e.g., MCF-10A breast epithelial, RPE-1 retinal pigment epithelial). |
| Viability Assays | Conduct dose-response curves using assays like ATP-based (CellTiter-Glo) or mitochondrial activity (MTT/MTS) after 72-hour exposure. |
| Key Metrics | Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and the Selectivity Index (SI). SI = IC50 (normal cell) / IC50 (mutant KRAS cancer cell). | | Proliferation Assays | Perform long-term clonogenic survival assays to assess the recovery and sustained growth inhibition after drug removal. | | Mechanistic Studies | Use immunoblotting to measure phosphorylation of ERK and AKT in both normal and cancer cells after treatment to confirm on-target effect and selectivity. |
Q: Why is there no detectable cytotoxicity in my normal cell lines, even at high concentrations?
Q: I am observing unexpected toxicity in my normal control cells. What could be the cause?
The following diagram illustrates the core KRAS signaling pathway and the mechanism of action for inactive-state pan-KRAS inhibitors, which is crucial for understanding their potential selectivity.
Diagram Title: KRAS Signaling Pathway and Pan-KRAS Inhibitor Mechanism
To proceed with your investigation on this compound, I suggest you:
While direct data on pan-KRAS-IN-13 is unavailable, profiling of the structurally related inhibitors BI-2493 and BI-2865 provides valuable insights into strategies for optimizing cell permeability.
The table below summarizes a direct comparison between these two compounds, highlighting key properties that influence their cellular performance.
| Property | BI-2865 | BI-2493 |
|---|---|---|
| Chemical Relationship | Parent compound, non-covalent pan-KRAS inhibitor [1] | Spirocyclized analogue of BI-2865 [2] |
| Permeability | Information not specified in search results | Improved compared to BI-2865 [2] |
| Metabolic Stability | Information not specified in search results | Improved compared to BI-2865 [2] |
| Reported Potency | Potent inhibitor (mean IC~50~ ~140 nM in Ba/F3 cells) [1] | Better potency than BI-2865 [2] |
| In Vivo Efficacy | Tumor growth suppression in mouse models [1] | Dose-dependent tumor growth inhibition in xenografted mouse models; suitable for oral administration [2] |
Based on general drug discovery principles and the information available for these related compounds, the following diagram outlines a typical workflow for assessing and troubleshooting the cell permeability of a small molecule in a research setting.
The corresponding methodologies for the key experiments cited in the workflow are as follows:
Q1: What are the primary chemical strategies for improving permeability, as seen with BI-2493? The key strategy demonstrated in the development of BI-2493 was structural cyclization. BI-2493 is a spirocyclized analogue of BI-2865. This modification, which reduces the molecule's flexibility and can optimize its polar surface area and hydrogen-bonding potential, was directly linked to its improved metabolic stability, permeability, and overall potency compared to its parent compound [2].
Q2: Besides permeability, what other properties should be optimized simultaneously? Drug optimization is a multi-parameter process. When working on permeability, you must also monitor:
Q3: If my compound has good cell permeability but shows weak activity in a mouse model, what could be the cause? This discrepancy often points to issues beyond cellular uptake. Primary suspects include:
A major hurdle in treating cancers that metastasize to the central nervous system (CNS) is ensuring that KRAS inhibitors can cross the BBB [1]. While drugs like Sotorasib (AMG510) and Adagrasib (MRTX849) are approved for KRAS G12C mutations, their limited brain penetration is a significant obstacle for treating brain metastases [2] [1].
Research is actively focused on designing new inhibitors with enhanced BBB permeability. For instance, the compound AZD4747 was specifically developed from AZD4625 by retaining a core cyclized structure to efficiently cross the BBB [3]. Furthermore, advanced computational methods using AI and deep learning are now being employed to optimize lead compounds for better BBB permeability while maintaining their efficacy against KRAS [2].
The table below summarizes key KRAS inhibitors mentioned in the literature, with available notes on their status regarding the BBB.
| Inhibitor Name | Target / Type | Development Status (as of 2025) | Reported BBB Penetration / Notes |
|---|---|---|---|
| Sotorasib (AMG510) | KRAS G12C (Covalent) | FDA-Approved | Limited brain penetration is a recognized challenge [2] [1]. |
| Adagrasib (MRTX849) | KRAS G12C (Covalent) | FDA-Approved | Designed for enhanced drug exposure; resistance and CNS disease remain obstacles [2]. |
| AZD4747 | KRAS G12C | Preclinical/Clinical | Specifically designed for high BBB permeability [3]. |
| AZD4625 | KRAS G12C | Preclinical/Clinical | Predecessor to AZD4747; cyclization strategy inspired BBB-penetrant inhibitors [3]. |
| MRTX1133 | KRAS G12D (Non-covalent) | Preclinical | Information not specified in search results. |
| JNJ-74699157 | KRAS G12C | Clinical Trials | Information not specified in search results. |
| BI 1823911 | KRAS G12C | Clinical Trials | Information not specified in search results. |
| GDC-6036 | KRAS G12C | Clinical Trials | Information not specified in search results. |
| LY3537982 | KRAS G12C | Clinical Trials | Information not specified in search results. |
| D-1553 | KRAS G12C | Clinical Trials | Information not specified in search results. |
Since direct data on pan-KRAS-IN-13 is unavailable, here is a general experimental workflow from recent research that uses AI to optimize KRAS inhibitors for BBB permeability. You can use this as a reference to design your own studies [2].
Workflow Steps Explained:
FAQ: Why is BBB penetration a critical goal for the next generation of KRAS inhibitors? CNS metastases are very common in NSCLC patients with KRAS mutations. The survival outcomes for these patients are significantly worse, partly because many current targeted inhibitors, including early KRAS G12C inhibitors, have limited ability to reach therapeutic concentrations in the brain [1]. Developing inhibitors that can cross the BBB is therefore essential for treating these advanced cases.
FAQ: What are the key strategies for improving a compound's BBB permeability? Based on the literature, successful strategies include:
Metabolic stability refers to a compound's ability to resist degradation by the body's metabolic enzymes. A drug with low metabolic stability is quickly broken down, leading to low exposure and insufficient concentration at the target site, which is a common reason for failure in drug development.
For pan-KRAS inhibitors and related degraders, this is a particularly acute problem due to their complex molecular structures. The following table summarizes the key issues and evidence from recent research:
| Challenge Aspect | Evidence from Literature |
|---|---|
| General Instability | The pan-KRAS inhibitor BI-2493 required optimization via spirocyclization to achieve better metabolic stability, among other improved properties [1]. |
| PROTAC-Specific Issues | The KRAS-targeting PROTAC ACBI3 showed insufficient plasma concentrations in initial in vivo pharmacokinetic profiling [2]. |
| Serum-Induced Potency Loss | The potency of the initial KRAS degrader (a predecessor to ACBI3) was reduced in the presence of 10% mouse serum [2]. |
| Administration Route | Unlike orally available KRAS inhibitors, the PROTAC ACBI3 requires subcutaneous or intraperitoneal injection, which is a significant challenge for long-term patient use and is partly due to bioavailability limitations [2]. |
Based on the general strategies identified for overcoming these issues, you can design experiments to diagnose and improve the metabolic stability of your compound.
| Strategy | Rationale & Application | Key Experimental Metrics |
|---|---|---|
| Molecular Optimization | Increasing molecular rigidity (e.g., spirocyclization) can shield vulnerable sites from metabolic enzymes [1]. | Metabolic stability in liver microsome assays; improvements in parameters like half-life (T₁/₂) and intrinsic clearance (CLint). |
| Formulation & Delivery | Alternative delivery systems can protect the compound from rapid degradation in the bloodstream [2]. | Bioavailability (%F); maximum plasma concentration (Cmax); area under the curve (AUC). |
| In Vitro Profiling | Early and systematic profiling identifies major metabolic soft spots and informs the design of more stable analogs [2]. | Metabolite identification; reaction phenotyping to identify responsible enzymes. |
The following workflow visualizes a recommended experimental approach for investigating and resolving metabolic stability issues.
Here are detailed methodologies for key experiments to assess metabolic stability.
This protocol evaluates how quickly a compound is metabolized by liver enzymes.
This protocol provides a comprehensive view of the compound's behavior in a living organism.
Q1: What are the primary mechanisms by which resistance to KRAS-targeted therapies emerges?
Resistance to KRAS inhibitors is a major clinical challenge and can be categorized into two broad types: on-target and off-target mechanisms [1].
| Mechanism Type | Description | Key Examples |
|---|---|---|
| On-Target | Alterations occur within the KRAS gene itself, affecting the drug-binding site. | Secondary KRAS mutations (e.g., Y96D, R68S, H95D); Amplification of the KRAS mutant allele [1] [2]. |
| Off-Target | Bypass of KRAS inhibition through activation of alternative pathways or processes. | Bypass signaling via mutations in NRAS, BRAF, MET, or RET; Epithelial-to-mesenchymal transition (EMT); Histological transformation [1]. |
Q2: How do upstream and downstream signaling pathways contribute to resistance?
The KRAS protein is a central node in a complex signaling network. When it is directly inhibited, cancer cells can reactivate the growth-signaling cascade through multiple compensatory mechanisms [3] [2].
The diagram below illustrates the primary KRAS signaling pathway and common resistance mechanisms that lead to pathway reactivation.
Q3: What experimental strategies can be used to investigate and overcome resistance?
Emerging research points to several promising strategies to combat resistance, many of which are being tested in preclinical and clinical settings [2] [4].
| Strategy | Rationale & Approach | Experimental & Therapeutic Examples |
|---|---|---|
| Next-Generation Inhibitors | Target different states or forms of KRAS to overcome specific mutations. | RAS(ON) inhibitors: Target active GTP-bound state; Pan-KRAS inhibitors: Aim to block multiple KRAS mutants [4]. |
| Rational Combination Therapies | Simultaneously block KRAS and compensatory escape pathways to prevent resistance. | KRASi + SHP2 inhibitor; KRASi + SOS1 inhibitor; KRASi + MEK inhibitor; KRASi + CDK4/6 inhibitor [5] [4]. |
| Targeting Non-Genetic Adaptation | Address resistance driven by cellular state changes rather than new mutations. | Combination with CDK12/13 inhibitors to exploit DNA repair vulnerability in resistant cells [4]. |
The following methodologies are foundational for studying KRAS biology and inhibitor resistance.
Protocol 1: Mapping the KRAS Interactome Using Proximity Labeling
This protocol is used to identify proteins that interact with wild-type and mutant KRAS, revealing how mutations rewire cellular networks [6].
Protocol 2: Profiling Resistance Mechanisms in Preclinical Models
This workflow outlines steps to identify resistance mechanisms that emerge under drug pressure.
The field of KRAS targeting is rapidly evolving. Key future directions include the development of pan-KRAS and pan-RAS inhibitors that can broadly target multiple mutation types, and the use of advanced computational methods, like quantum-computing-enhanced algorithms, for novel inhibitor design [2] [7].
Resistance to KRAS inhibitors is a significant clinical challenge, particularly in colorectal cancer (CRC), where response rates are lower than in non-small cell lung cancer (NSCLC) [1]. The following table summarizes the primary resistance mechanisms and the corresponding potential combination therapies identified in recent studies.
| Mechanism of Resistance | Description | Potential Combination Therapy | Key Supporting Evidence |
|---|---|---|---|
| EGFR-mediated Feedback [1] | KRAS inhibition leads to adaptive feedback reactivation of the MAPK pathway via EGFR. | KRASi + EGFR inhibitor (e.g., Cetuximab) [1]. | Combined treatment led to continuous p-ERK suppression and apoptosis in CRC patient-derived cells (PDCs) [1]. |
| PI3K/AKT Pathway Activation [1] | Some tumors have intrinsic PI3K pathway activation, losing KRAS-MAPK dependency. | KRASi + PI3K/mTOR inhibitors [1]. | Dual inhibition of PI3K and mTOR effectively suppressed cell growth in PDCs with PIK3CA mutations [1]. |
| HER2 Amplification [1] | HER2 amplification can cause aberrant cytoplasmic localization of KRAS, reducing KRAS-MAPK dependency. | KRASi + HER2 targeting; HER2 knockout restored membrane localization and KRASi sensitivity [1]. | |
| Altered Acetyl-CoA & Mitophagy [2] | KRAS inhibition lowers ACLY, reducing Acetyl-CoA, which triggers NRLX1-mediated mitophagy, reducing drug-induced oxidative stress. | KRASi + Mitophagy inhibitor (e.g., Mdivi-1) or NRLX1 knockout [2]. | Enhanced KRAS inhibitor's anti-tumor effect in models [2]. |
| SHP2/XIAP Synthetic Lethality [3] | SHP2 is a key node in RTK-mediated RAS reactivation; XIAP inhibits apoptosis. | Dual SHP2/XIAP inhibition (e.g., with natural compound Embelin) [3]. | Suppressed proliferation and metastasis in KRAS-mutant NSCLC models by inducing apoptosis and senescence [3]. |
Here are solutions to common experimental challenges based on the latest research.
Q1: Our in vitro models show only a temporary suppression of p-ERK upon KRAS inhibitor treatment. What could be the cause and how can we address it?
Q2: We are working on a KRAS-mutant cancer model that shows high PI3K/AKT pathway activity and is resistant to KRAS monotherapy. What is a promising strategy?
PIK3CA mutations, are primed for PI3K/AKT pathway dependency and exhibit primary resistance to KRAS inhibitors [1].PIK3CA or amplification of receptors like HER2 [1].HER2 amplification, use immunofluorescence staining to check for aberrant cytoplasmic localization of KRAS. If confirmed, consider strategies to target HER2 to restore KRAS to the plasma membrane and re-sensitize the cells to KRAS inhibitors [1].Q3: Are there new targets beyond EGFR to overcome KRAS inhibitor resistance?
NLRX1 or using the mitophagy inhibitor Mdivi-1) can overcome resistance [2].This protocol outlines key steps to characterize intrinsic and adaptive resistance in your experimental models, based on methodologies from the search results [1].
1. Cell Viability and KRAS Dependency Assay - Purpose: To establish baseline sensitivity to KRAS inhibition and determine if cells are solely dependent on KRAS. - Procedure: - Treat KRAS-mutant cells with a dose range of a relevant KRAS inhibitor (e.g., Sotorasib for G12C, MRTX1133 for G12D). - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) after 72-96 hours. - In parallel, transfer cells with siRNA or shRNA targeting the mutant KRAS allele. - Interpretation: Cells that maintain >50% viability after KRAS knockdown are not exclusively dependent on KRAS, indicating inherent resistance [1].
2. Signaling Feedback Analysis by Immunoblot - Purpose: To identify reactivation of survival pathways as a mechanism of adaptive resistance. - Procedure: - Treat cells with a KRAS inhibitor at a concentration near its IC50. - Harvest cell lysates at critical time points (e.g., 1, 6, 24, and 48 hours). - Perform Western Blot analysis using antibodies against: - p-ERK (MAPK pathway) - p-AKT (PI3K pathway) - Cleaved PARP (apoptosis indicator) - Total ERK and AKT as loading controls. - Interpretation: Temporary suppression of p-ERK followed by recovery suggests EGFR-mediated adaptive resistance. Sustained p-AKT suggests PI3K pathway dependency [1].
3. Functional Validation of Combination Therapy - Purpose: To confirm the efficacy of a rational drug combination. - Procedure: - Based on the immunoblot results, select a combination partner (e.g., Cetuximab for EGFR, a PI3K inhibitor for PI3K pathway, Mdivi-1 for mitophagy inhibition). - Conduct cell viability assays with the KRAS inhibitor alone, the combination partner alone, and their combination. - Analyze synergy using software like CompuSyn. - Confirm mechanism by repeating the immunoblot analysis with the combination treatment to demonstrate sustained pathway suppression.
The following diagram illustrates the key resistance mechanisms and their relationships, integrating information from the search results.
The field is rapidly moving beyond monotherapy. Promising future directions include:
| Aspect | Details from Literature | Relevance to Bioanalysis |
|---|---|---|
| Target | Oncogenic mutant KRAS (multiple forms, e.g., G12X, G13D, Q61H) [1] | Guides selectivity requirements; must distinguish mutant from wild-type protein in assays. |
| Reported Prototype | BI-2865 (a potent, non-covalent, pan-KRAS inhibitor) [2] | Serves as a structural and functional analog for planning methods in absence of IN-13 data. |
| Mode of Action | Binds non-covalently to the inactive (GDP-bound) state of KRAS [2] | Suggests bioanalysis should be performed under non-reducing conditions. |
| Structural Features | Contains pyrimidine linker, prolinol substituent [2] | Informs choice of ionization technique (ESI+ likely optimal) and potential for H-bonding/donor interactions in chromatography. |
| Selectivity | High selectivity for KRAS over HRAS and NRAS [2] | Supports feasibility of developing a selective assay; cross-reactivity testing still required. |
The following diagram outlines a logical workflow for developing, validating, and troubleshooting a bioanalytical method for pan-KRAS-IN-13.
Q1: What is the biggest challenge in developing a bioanalytical method for a pan-KRAS inhibitor like IN-13? A1: The primary challenge is achieving the necessary specificity and sensitivity.
Q2: The signal intensity in my LC-MS/MS assay is low. What are the main parameters to optimize? A2: Low signal intensity can stem from several sources. Systematically check the following:
Q3: How can I ensure my method is selectively measuring the intended pan-KRAS inhibitor and not its metabolites? A3: Chromatographic separation is key.
The table below summarizes the key characteristics of the pan-KRAS inhibitor BI-2852 based on available research data.
| Feature | Description of BI-2852 |
|---|---|
| Mechanism of Action | Binds to a pocket between Switch I and Switch II regions of KRAS, blocking interactions with effector proteins, GEFs (guanine nucleotide exchange factors), and GAPs (GTPase-activating proteins) [1] [2]. |
| Binding Site | Switch I/II pocket (considered "undruggable" historically); overlaps with the binding site of the synthetic protein inhibitor JAM20 [3] [1]. |
| Binding Affinity (Kd) | 450 nM (for GTP-bound KRASG12D in cell-free assays) [1]. |
| Cellular Anti-Proliferative Activity (IC₅₀) | Low micromolar range (approx. 1 μM) in KRAS mutant cell lines (e.g., MIA PaCa-2, PANC-1) [1] [2]. |
| Key Experimental Readouts | - Inhibits SOS1-mediated nucleotide exchange [2].
For researchers looking to validate or build upon these findings, here are the methodologies used to generate the key data on BI-2852:
The following diagram illustrates the mechanistic context of BI-2852 and other KRAS-targeting strategies mentioned in the search results, which can help situate your comparative work.
Diagram Title: Key KRAS Inhibition and Degradation Strategies.
This diagram shows that BI-2852 and the research tool JAM20 operate via a similar mechanism by targeting the Switch I/II (SI/SII) pocket [3]. For context, other relevant strategies include:
MRTX1133 is a potent and selective inhibitor that targets the KRASG12D mutant protein, a variant found in approximately 40% of pancreatic ductal adenocarcinomas (PDAC) [1]. It functions as a non-covalent, high-affinity binder to the GDP-bound state of the KRASG12D protein [1] [2].
Key Experimental Data and Findings:
| Aspect | Details |
|---|---|
| Mechanism of Action | Non-covalent, selective inhibitor of the GDP-bound KRASG12D mutant protein [1] [2]. |
| Preclinical Efficacy | Induces tumor regression in KRASG12D-mutated colon, lung, and pancreas cancer models [1]. |
| Common Combinations | Afatinib (pan-ERBB inhibitor): Shows potent synergy, overcoming resistance [1]. Immunotherapy agents: Combined with CXCR1/2, LAG3, and 41BB targets to remodel the tumor microenvironment [3]. UBE2T/PGG: Nano co-delivery system overcomes metabolic resistance [2]. |
| Resistance Mechanisms | Feedback upregulation of EGFR and HER2 [1]. KRASG12D-driven Pentose Phosphate Pathway (PPP) remodeling [2]. |
| Key Experimental Models | Patient-derived organoids (PDOs), orthotopic PDAC mouse models, autochthonous iKPC mouse models [1] [3] [2]. |
While data on "pan-KRAS-IN-13" is unavailable, the field is actively developing broader-spectrum KRAS inhibitors. The table below summarizes two advanced pan-KRAS candidates for context.
| Compound | Mechanism / Class | Developer | Development Stage (as of 2025) |
|---|---|---|---|
| Daraxonrasib (RMC-6236) | First-in-class, oral pan-RAS(ON) inhibitor; uses a "tri-complex" mechanism to bind mutant RAS and cyclophilin A [4]. | Revolution Medicines | Late-stage clinical trials [4]. |
| AMG 410 | Oral, reversible pan-KRAS, dual-state (ON/OFF) inhibitor [5] [4]. | Amgen | Disclosed preclinical candidate; clinical trial scheduled to start August 2025 [5] [4]. |
For researchers looking to validate findings in this field, here are summaries of key methodologies from the literature on MRTX1133.
1. In Vitro Synergy and Viability Assays [1]
2. In Vivo Orthotopic PDAC Mouse Models [1]
The following diagrams illustrate the core mechanisms of action and treatment-induced feedback loops based on the available research.
MRTX1133 directly binds to and inhibits the mutant KRASG12D protein, blocking its downstream signaling pathways. Inhibition of KRASG12D can trigger feedback loops that reactivate survival signaling through other pathways, leading to drug resistance.
| Feature | Sotorasib & Adagrasib (G12C-specific) | Pan-KRAS Inhibitors (e.g., BI-2865) |
|---|---|---|
| Target Spectrum | KRAS G12C mutation only [1] [2] | Broad range of KRAS mutants (e.g., G12A/C/D/F/V/S, G13C/D, V14I, Q61H) [3] |
| Inhibition Mechanism | Covalent, irreversible binding to cysteine-12 in switch-II pocket (GDP-bound state) [4] [2] | High-affinity, non-covalent binding to switch-II pocket (GDP-bound state) [3] |
| Key Molecular Interactions | Piperazine-pyridine moiety; covalent warhead [4] | Prolinol substituent & pyrimidine linker enabling direct ionic interaction with E62 [3] |
| Primary Assay Results (Cellular) | Inhibition of KRASG12C BaF3 cell proliferation (IC₅₀: ~140 nM for sotorasib) [3] | Inhibition of KRASG12C/D/V BaF3 cell proliferation (IC₅₀: ~140 nM) [3] |
| Primary Assay Results (Biochemical) | N/A (Covalent mechanism) | Binds KRASGDP with high affinity (Kd: 10-40 nM); spares NRAS/HRAS [3] |
| Therapeutic Reach | Addresses ~13.6% of all KRAS-driven cancers [5] | Potential to address most KRAS-driven cancers, including non-G12C mutants and those resistant to G12C inhibitors [5] |
The fundamental difference lies in the inhibitors' mechanism of action and the spectrum of KRAS mutants they can target.
These drugs are covalent inhibitors. They exploit the unique cysteine residue present in the KRAS G12C mutant, forming an irreversible bond that locks the protein in its inactive, GDP-bound state. This prevents downstream signaling and tumor growth [4] [2]. Their action is highly specific to the G12C mutation.
In contrast, pan-KRAS inhibitors are non-covalent and do not rely on a specific mutant residue for binding. They achieve broad-spectrum activity by preferentially binding with high affinity to the inactive state (GDP-bound) of KRAS, regardless of the mutation. They work by blocking nucleotide exchange, which is the process that reactivates KRAS from GDP- to GTP-bound state [3].
A key experiment for BI-2865 demonstrated this mechanism:
The following diagram illustrates the distinct mechanisms of these two inhibitor classes in the KRAS cycle.
The emergence of pan-KRAS inhibitors represents a significant expansion of therapeutic possibilities.
The table below summarizes two distinct approaches to pan-KRAS inhibition for which selectivity data is available.
| Therapeutic Agent | Mechanism of Action | Reported Potency (IC₅₀ or Kd) | Selectivity for KRAS vs. NRAS/HRAS |
|---|---|---|---|
| BI-2865 (non-covalent inhibitor) [1] | Binds to inactive (GDP-bound) KRAS; inhibits nucleotide exchange. [1] | Kd: 10-40 nM (KRAS, GDP-bound); Cellular IC₅₀: ~140 nM (proliferation); ~10 nM (activation). [1] | >500-fold selective; NRAS/HRAS IC₅₀: 5-10 µM (nucleotide exchange). [1] |
| Tumor-targeting KRAS Degrader (TKD) [2] | Nanobody-based degrader; induces lysosome-dependent degradation of KRAS protein. [2] | Kd: ~6.57 nM (binding affinity to KRAS). [2] | Selective for KRAS; degrades a broad range of KRAS mutants without degrading NRAS or HRAS. [2] |
| JAB-23E73 (inhibitor) [3] [4] | Pan-KRAS (ON/OFF) inhibitor (specific mechanism not detailed in results). | Data not available in search results. | Reported to spare HRAS and NRAS inhibition; no quantitative data available. [3] |
The selectivity data in the table is derived from established biochemical and cellular assays. Here are the key methodologies used in these studies.
1. Binding Affinity (Kd) Measurement [1]
2. Cellular KRAS Activation Assay [1]
3. Nucleotide Exchange Assay [1]
4. Protein Degradation Workflow (for TKD) [2]
The high selectivity of inhibitors like BI-2865 is achieved by exploiting subtle structural differences between the highly similar RAS isoforms. The key lies in a single amino acid residue in the α3-helix of the protein [1]:
This histidine in KRAS creates a unique network of ionic and water-mediated interactions with the inhibitor that cannot be efficiently formed with NRAS or HRAS. Experimental evidence shows that engineering NRAS to contain the KRAS-mimetic mutation (L95H) makes it nearly as sensitive to the inhibitor as KRAS itself [1].
The following diagram illustrates the workflow for assessing pan-KRAS inhibitor selectivity, which integrates the experimental protocols and structural basis described above.
The data demonstrates that achieving high selectivity for KRAS over other RAS isoforms is feasible by targeting the inactive state and exploiting minor sequence variations in the allosteric lobe. Both direct inhibition and protein degradation are promising strategies.
The table below summarizes key characteristics of common KRAS mutations, which is fundamental for any panel profiling.
| Mutation | Prevalence in Cancers | Associated Therapeutic Approaches (Examples) | Notable Clinical/Experimental Findings |
|---|
| G12D | - PDAC: ~39-45% of KRAS mutations [1] [2]
While the search results do not detail protocols for "pan-KRAS-IN-13," they describe established methodologies used for KRAS mutant profiling that can inform your guide. The following diagram outlines a generalized workflow for profiling KRAS mutant interactions and responses, synthesized from the search results.
The key experimental steps based on the literature are:
The field is moving beyond single-mutant targeting. Your guide could highlight these emerging areas, for which there is active research:
The table below summarizes the performance characteristics of various technologies as evaluated in a blinded study using cell line DNA. This provides a foundation for comparing potential assay platforms [1].
| Technology Category | Specific Assay/Platform | Key Performance Findings | Turnaround Time | Expertise Level |
|---|---|---|---|---|
| Next-Generation Sequencing (NGS) | Oncomine Focus Assay (Thermo Fisher) | 100% correct identification (56/56 samples); detected mutations down to 0.5% frequency [1]. | ~2 days to 2 weeks [1] | High [1] |
| NGS | 5 other NGS platforms | Reported similar allelic frequencies; successful genotyping ranged up to 100% [1]. | ~2 days to 2 weeks [1] | High [1] |
| Quantitative PCR (qPCR) | Idylla (Biocartis) | 96% correct identification (all at 100 copies, 23/25 at 50 copies) [1]. | ~2 hours [1] | Minimal [1] |
| MALDI-TOF Mass Spectrometry | UltraSEEK (Agena) | 92% correct identification (23/25 at 100 copies, 23/25 at 50 copies) [1]. | Information missing | Information missing |
| Digital PCR (dPCR) | PrimePCR ddPCR (Bio-Rad) | 60% (100 copies) and 52% (50 copies) correct identification [1]. | Information missing | Information missing |
| Sanger Sequencing | (Not specified) | 0% successful genotyping of low-frequency admixtures [1]. | Information missing | Information missing |
Orthogonal validation, which verifies NGS results with a different methodological principle, is a critical step for clinical-grade genomic screening. The following table outlines protocols and findings from the K-MASTER project, a large-scale precision medicine initiative [2].
| Aspect | K-MASTER NGS Panel Protocol [2] | Orthogonal Methodologies [2] |
|---|---|---|
| Sample Type | Formalin-fixed paraffin-embedded (FFPE) tumor tissues (surgical or biopsy) | PCR, Pyrosequencing, PNA-clamp real-time PCR, IHC, FISH/SISH |
| DNA & Sequencing | Hybrid-capture targeted sequencing; Average depth >650x; Success rate: 96.8% | Testing focused on single genes or mutation types (e.g., KRAS codons 12, 13, 61) |
| Variant Calling | Pathogenic SNVs: ≥5% allele frequency (actionable variants: ≥1%); Amplification: ≥4 gene copies | Method-specific protocols and cut-offs |
| Concordance Results | Colorectal Cancer (n=225): KRAS sensitivity 87.4%, specificity 79.3% NSCLC (n=109): EGFR sensitivity 86.2%, specificity 97.5% Breast Cancer (n=260): ERBB2 amplification sensitivity 53.7%, specificity 99.4% | Discordant KRAS cases were re-analyzed using droplet digital PCR (ddPCR) as a tiebreaker |
Based on the methodologies described, here is a generalized experimental workflow for conducting an orthogonal validation of a KRAS detection assay. You can adapt this blueprint to design experiments for a specific product like "pan-KRAS-IN-13".
While "this compound" remains unidentified in current literature, you can build a robust guide framework using the validated data and methodologies provided.
The table below summarizes the key biological, clinical, and therapeutic differences between KRAS G12D and G12V mutations.
| Feature | KRAS G12D | KRAS G12V |
|---|---|---|
| Prevalence in PDAC | ~43% of KRAS mutations [1] [2] | ~29% of KRAS mutations [1] [2] |
| Prevalence in NSCLC | ~17% of KRAS mutations [3] | ~21% of KRAS mutations [3] |
| Biochemical & Signaling Profiles | Intermediate intrinsic GTPase activity; preferentially activates PI3K/AKT pathway [1] | Lower intrinsic GTPase activity; stronger activation of RAF-MEK-ERK pathway [1] [4] |
| Prognostic & Biomarker Potential | Associated with poorer survival in PDAC; high circulating tumor DNA (ctDNA) levels strongly predict worse survival [1] [5] | Prognostic association is less clear; ctDNA levels do not show a strong correlation with survival [5] |
| Targeted Inhibitor Status | Approved Drugs: None yet. Clinical Stage: HRS-4642 (Phase I, non-covalent) [6]; MRTX1133 (preclinical) [6] | Approved Drugs: None. Clinical Stage: No allele-specific inhibitors reported in advanced clinical trials [7] [8] | | Pan-KRAS Inhibitor Response (Preclinical) | Responds to pan-KRAS inhibitors (e.g., BI-2865) that trap KRAS in its inactive state [9] | Responds to the same class of pan-KRAS inhibitors [9] |
The following table summarizes key experimental findings from a prominent pan-KRAS inhibitor study, which provides a model for the type of data relevant to your query.
| Experimental Assay | Key Methodology | Findings (across mutants including G12D & G12V) |
|---|---|---|
| Cellular Proliferation (Ba/F3 cells) | Isogenic cell lines expressing specific KRAS mutants treated with inhibitor; cell viability measured [9] | BI-2865 potently inhibited proliferation of cells expressing G12C, G12D, and G12V mutants (mean IC₅₀ ~140 nM) [9] |
| Target Binding (Isothermal Titration Calorimetry - ITC) | Measure binding affinity (Kd) of inhibitor to purified, GDP-bound KRAS proteins [9] | High-affinity binding to GDP-loaded WT, G12C, G12D, and G12V KRAS (Kd 10-40 nM) [9] |
| Nucleotide Exchange Assay | SOS1-stimulated or EDTA-induced exchange of GDP for GTP monitored in presence of inhibitor [9] | Inhibitor blocked nucleotide exchange, preventing activation of WT and mutant KRAS [9] |
| In Vivo Efficacy (Mouse Xenograft) | Mice implanted with human tumor cells harboring KRAS mutations treated with inhibitor; tumor growth monitored [9] | BI-2865 suppressed growth of KRAS mutant tumors without significant toxicity [9] |
For researchers looking to replicate or compare efficacy studies, here are detailed methodologies for the key assays cited above:
Cellular Proliferation Assay (Ba/F3 Isogenic Cells)
Nucleotide Exchange Assay
The diagram below outlines a generalized experimental workflow for evaluating a pan-KRAS inhibitor, integrating the protocols described.
The table below summarizes the properties of a prominent pan-KRAS inhibitor and contrasts the core strategies of covalent versus non-covalent inhibition.
1. Pan-KRAS Inhibitor Profile: BI-2865
| Feature | Description |
|---|---|
| Compound Name | BI-2865 [1] [2] [3] |
| Mechanism of Action | Non-covalent, high-affinity binding to the inactive (GDP-bound) state of KRAS; inhibits nucleotide exchange to prevent (re)activation [1] |
| Target Spectrum | Broad range of KRAS mutants (e.g., G12A/C/D/F/V/S, G13C/D, V14I, Q61H, A146V/T) and wild-type KRAS; spares NRAS and HRAS due to structural selectivity [1] |
| Key Experimental IC₅₀ | ~140 nM (cell proliferation in Ba/F3 cells expressing G12C, G12D, or G12V KRAS) [1] |
| Key Experimental Kd | 10-40 nM (for GDP-loaded KRAS WT, G12C, G12D, G12V, G13D) [1] |
| In Vivo Efficacy | Suppressed tumor growth in mouse models without detrimental effects on animal weight [1] |
2. Covalent vs. Non-Covalent KRAS Inhibition
| Feature | Covalent Inhibitors (e.g., Sotorasib, Adagrasib) | Non-Covalent Pan-KRAS Inhibitors (e.g., BI-2865) |
|---|---|---|
| Binding Mechanism | Form an irreversible covalent bond with a specific mutant residue (e.g., Cys12 in G12C) [4] [5] | Bind reversibly with high affinity, relying on strong non-covalent interactions [1] [5] |
| Target Spectrum | Allele-specific: Typically target a single mutation (e.g., G12C) [4] [6] | Broad-spectrum: Target multiple KRAS mutants by exploiting a common switch-II pocket [1] [7] |
| Development Rationale | Overcome "undruggability" by targeting a unique cysteine; achieves sustained inhibition [4] [5] | Address the majority of non-G12C KRAS mutations; potential to overcome and prevent some resistance mechanisms [1] [6] |
| Primary Limitation | Limited to a subset of patients with the specific mutation; resistance can emerge [4] [6] | Must achieve KRAS selectivity over other RAS isoforms (HRAS, NRAS) despite high similarity [1] |
The experimental data supporting inhibitor profiles are derived from standard biochemical and cellular assays.
Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR)
Cell Proliferation Assay (e.g., in Ba/F3 cells)
X-ray Crystallography
The following diagram illustrates the core signaling pathway of KRAS and the mechanisms of different inhibitor classes.
The development of pan-KRAS inhibitors is a major focus in oncology, aiming to target a wide range of KRAS mutants beyond the currently druggable G12C mutation [1] [2]. One of the leading compounds exemplifying this approach is BI-2865, a non-covalent, inactive-state selective pan-KRAS inhibitor [3].
The table below summarizes key experimental data for BI-2865, which targets multiple KRAS mutants.
| Property | Experimental Findings for BI-2865 |
|---|---|
| Target Scope | Broad range of KRAS mutants: G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [3]. |
| Binding Affinity (Kd) | High affinity for GDP-bound KRAS: 10–40 nM (WT, G12C, G12D, G12V, G13D) [3]. |
| Cellular Potency (IC₅₀) | ~140 nM (inhibition of proliferation in Ba/F3 cells expressing G12C, G12D, or G12V KRAS) [3]. |
| In Vivo Efficacy | Suppressed tumor growth in mouse models of KRAS-mutant cancers without detrimental effect on animal weight [3]. |
| Selectivity | Highly selective for KRAS over HRAS and NRAS (cellular IC₅₀ for NRAS/HRAS was 5-10 µM vs. <10 nM for KRAS) [3]. |
| Key Mechanism | Binds to the inactive (GDP-bound) state of KRAS and blocks nucleotide exchange, preventing KRAS activation [3]. |
The methodology for characterizing a compound like BI-2865 involves a series of biochemical, biophysical, and cellular assays [3]:
The following diagram illustrates the core mechanism of action for this class of inactive-state selective pan-KRAS inhibitors.
Pan-KRAS inhibitors are designed to target a wide range of KRAS mutants, overcoming the limitation of early drugs that were only effective against specific mutations like G12C [1]. The validation of these inhibitors involves demonstrating their ability to bind KRAS and disrupt its oncogenic signaling.
Key methodologies for validating target engagement and mechanism of action, as exemplified by compounds like BI-2865 and the TKD degrader, are summarized in the table below [2] [3].
| Methodology | Key Experimental Readouts | Purpose in Validation |
|---|---|---|
| Binding Affinity Measurement [2] | Dissociation constant (Kd) via Isothermal Titration Calorimetry (ITC); Dissociation rate (k~off~) via Surface Plasmon Resonance (SPR) | Quantifies the strength and stability of the inhibitor binding to various KRAS mutants. |
| Structural Analysis [2] | High-resolution cocrystal structures (e.g., 1.0–1.1 Å) | Visually confirms binding to the intended pocket and shows the interaction with key residues (e.g., E62, R68). |
| Functional Cellular Assays [2] [3] | Inhibition of downstream MAPK signaling (p-ERK); Suppression of cancer cell proliferation (IC₅₀); Reduction of tumor growth in mouse models | Demonstrates the functional consequence of target engagement in a biologically relevant context. |
| Protein Degradation Assays [3] | Western blotting to measure KRAS protein levels; Immunofluorescence (IF) to show co-localization with lysosomes | Validates the efficacy of degraders (e.g., TKD) by showing a direct reduction in the target protein. |
Based on the general principles identified in the research, the following diagram illustrates a typical multi-stage workflow for validating a pan-KRAS inhibitor. This flow integrates the methodologies from the table above into a logical sequence.
The lack of specific data on pan-KRAS-IN-13 in the public domain is a common challenge with early-stage research compounds. To continue your investigation, you could:
The following table summarizes the key characteristics and experimental data for BI-2493 and BI-2865, which are well-documented in the scientific literature.
| Feature | BI-2493 | BI-2865 |
|---|---|---|
| Inhibition Type | Non-covalent, "OFF"-state inhibitor [1] | Non-covalent, "OFF"-state inhibitor [2] |
| Primary Mechanism | Binds to and stabilizes the inactive (GDP-bound) state of KRAS, blocking nucleotide exchange and preventing activation [1] [2] | Identical to BI-2493; high-affinity binding to the inactive state of KRAS, inhibiting SOS1-mediated nucleotide exchange [2] |
| KRAS Mutant Spectrum | Targets a broad range of KRAS mutants [3] | Broad activity across mutants: G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T [2] |
| Key In Vitro Finding | Potent antitumor activity in KRAS wild-type-amplified cancer cell lines (copy number >7) [1] [3] | Suppressed proliferation in isogenic BaF3 cells expressing G12C, G12D, or G12V mutant KRAS (IC~50~ ~140 nM) [2] |
| Key In Vivo Finding | Potent antitumor activity in KRAS wild-type-amplified cell line xenograft models [1] [3] | Suppressed KRAS mutant tumor growth in mouse models without detrimental effect on animal weight [2] |
| Additional Activity | Information not specified in results | Reverses P-glycoprotein (P-gp) induced multidrug resistance in vitro and in vivo [4] |
| Selectivity | Sparing of HRAS and NRAS [1] | High selectivity for KRAS over HRAS and NRAS (IC~50~ for NRAS/HRAS 5-10 µM vs. <10 nM for KRAS) [2] |
To help you interpret the data, here are the methodologies behind some of the key experiments cited.
Cellular Proliferation (Viability) Assays: The activity of BI-2493 was assessed using the Profiling Relative Inhibition Simultaneously in Mixtures (PRISM) assay, a high-throughput multiplexed viability screen performed in a panel of over 900 cancer cell lines. Sensitivity was measured using IC~50~ or Area Under the Curve (AUC) values from dose-response curves [1]. For BI-2865, proliferation was measured in isogenic BaF3 cells engineered to express various KRAS mutants, using a 72-hour MTT assay to determine cell viability [2] [4].
Nucleotide Exchange Assays: The mechanism was confirmed by evaluating the inhibition of GDP-to-GTP exchange. This was measured in vitro using purified KRAS protein. The exchange was stimulated either by the guanine nucleotide exchange factor SOS1 or by EDTA, and the inhibition by BI-2865 was quantified [2].
Target Engagement and Specificity: The high affinity (K~d~ 10-40 nM) of BI-2865 for the GDP-bound state of various KRAS mutants was determined using Isothermal Titration Calorimetry (ITC). Selectivity for KRAS over HRAS and NRAS was confirmed in engineered "RASless" murine embryonic fibroblasts (MEFs) that express only a single RAS isoform [2].
The following diagram illustrates the mechanism by which these pan-KRAS inhibitors work within the KRAS signaling pathway.
As mentioned, the search did not yield any specific information on "this compound." This could be due to several reasons:
The table below summarizes the key biochemical and cellular activities of the pan-KRAS inhibitor BI-2865, which selectively targets the inactive (GDP-bound) state of KRAS [1].
| Activity Parameter | Biochemical Profile (In vitro) | Cellular Profile (In cellulo) |
|---|---|---|
| Primary Mechanism | Binds inactive, GDP-bound KRAS; inhibits nucleotide exchange [1]. | Traps KRAS in its inactive state, preventing activation and downstream signaling [1]. |
| Target Spectrum | Broad inhibition of WT KRAS and mutants (G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, A146V/T) [1]. | Inhibition is restricted to cancer cells harboring mutant KRAS [1]. |
| Binding Affinity (Kd) | 10–40 nM (for GDP-loaded KRAS variants) [1]. | N/A |
| State Selectivity | 60–140x lower affinity for active (GCP-bound) state [1]. | Activity is lost in hydrolysis-deficient (A59G) mutants, confirming reliance on targeting the inactive state [1]. |
| Isoform Selectivity | Spares NRAS and HRAS; activity for KRAS is >500x higher than for other RAS isoforms [1]. | Inhibits KRAS activation in engineered cells with IC₅₀ < 10 nM, vs. 5–10 µM for NRAS/HRAS [1]. |
| Key Residue for Selectivity | H95 in KRAS's α3 helix; L95 in NRAS and Q95 in HRAS impart selectivity [1]. | KRAS-mimetic substitution in NRAS (L95H) renders it sensitive to the inhibitor [1]. |
Here are the methodologies for critical experiments used to characterize pan-KRAS inhibitors like BI-2865.
1. Isothermal Titration Calorimetry (ITC) for Binding Affinity
2. Nucleotide Exchange Assay
3. Cellular KRAS Activation Assay (RAF-RBD Pull-Down)
4. Cellular Viability/Proliferation Assay (PRISM)
KRAS is one of the most frequently mutated oncogenes, with mutations occurring in about 32% of lung adenocarcinomas, 41% of colorectal cancers, and over 86% of pancreatic ductal adenocarcinomas [3]. The distribution of specific mutations varies significantly by tissue type [4]. The development of pan-KRAS inhibitors represents a significant advancement beyond allele-specific drugs (like G12C inhibitors) for treating a broader range of KRAS-driven cancers [1].